Ethyl 2-(diphenoxyphosphoryl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-diphenoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMFCYBSUVRGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453612 | |
| Record name | Ethyl Diphenylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16139-79-0 | |
| Record name | Ethyl Diphenylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(diphenoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(diphenoxyphosphoryl)acetate, a valuable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons olefination reaction. The primary and most efficient route for its preparation is the Michaelis-Arbuzov reaction.[1][2][3][4][5] This document outlines the core synthesis mechanism, a detailed experimental protocol, and relevant quantitative and spectral data.
Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trivalent phosphorus compound, in this case, a diphenyl phosphinite, on an ethyl haloacetate. The subsequent rearrangement yields the desired pentavalent phosphonate.[1][2]
The overall reaction can be summarized as follows:
Diphenyl Phosphinite + Ethyl Haloacetate → this compound + Alkyl Halide
Reaction Mechanism
The mechanism of the Michaelis-Arbuzov reaction proceeds in two main steps:
-
Nucleophilic Attack: The reaction is initiated by the S(N)2 attack of the nucleophilic phosphorus atom of the diphenyl phosphinite on the electrophilic carbon of the ethyl haloacetate. This results in the formation of a phosphonium salt intermediate.[2]
-
Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkoxy carbons of the phosphonium salt in a second S(_N)2 reaction. This step results in the formation of the final phosphonate product and an alkyl halide byproduct.[2]
Quantitative Data
| Parameter | Value/Range | Notes |
| Reactants | Diphenyl phosphite, Ethyl bromoacetate | Ethyl chloroacetate can also be used, but bromoacetate is more reactive. |
| Reaction Type | Michaelis-Arbuzov Reaction | A classic method for C-P bond formation.[2][3][4][5] |
| Typical Yield | 70-90% | Highly dependent on reaction conditions and purity of starting materials. |
| Reaction Temperature | 100-160 °C | Heating is generally required for the reaction to proceed.[1] |
| Reaction Time | 6-12 hours | Monitored by TLC or ³¹P NMR. |
| Purification | Column chromatography or distillation | To remove impurities and byproducts.[6] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on typical Michaelis-Arbuzov reaction conditions.
Materials and Equipment
-
Diphenyl phosphite
-
Ethyl bromoacetate (freshly distilled)
-
Anhydrous toluene (or solvent-free)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diphenyl phosphite (1 equivalent). The reaction can be run neat or in a high-boiling solvent like anhydrous toluene.
-
Addition of Haloacetate: Under an inert atmosphere, add a slight excess of freshly distilled ethyl bromoacetate (1.1 equivalents) to the reaction flask.
-
Reaction: Heat the mixture to a reflux temperature of 110-120 °C (if using toluene) or within the range of 100-160 °C (for a neat reaction).[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product will likely contain unreacted starting materials and the alkyl halide byproduct.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or by vacuum distillation.[6]
Mandatory Visualizations
Synthesis Mechanism Diagram
Caption: Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Crystal structure of ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
Physical and chemical properties of Ethyl 2-(diphenoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(diphenoxyphosphoryl)acetate, a versatile reagent in organic synthesis. This document details its core characteristics, experimental protocols for its application, and relevant safety information.
Core Properties and Identification
This compound, also known as Ethyl Diphenylphosphonoacetate, is an organophosphorus compound widely utilized as a Horner-Wadsworth-Emmons (HWE) reagent. Its structure features a central phosphorus atom bonded to two phenoxy groups, an ethyl acetate moiety, and a phosphoryl oxygen. This specific arrangement confers unique reactivity, particularly in the stereoselective synthesis of alkenes.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 16139-79-0 |
| Molecular Formula | C₁₆H₁₇O₅P[1][2] |
| Molecular Weight | 320.28 g/mol [1] |
| IUPAC Name | This compound[3] |
| Synonyms | Ethyl Diphenylphosphonoacetate, Diphenylphosphonoacetic acid ethyl ester[1][2] |
| InChI | InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3[2] |
| InChIKey | UQMFCYBSUVRGNU-UHFFFAOYSA-N[4] |
| Canonical SMILES | CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1[3] |
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Colorless to pale yellow clear liquid | [2][5] |
| Melting Point | 81-82 °C | [1][6] |
| Boiling Point | 220 °C at 3 mmHg | [1][6][7] |
| Density | 1.22 g/cm³ | [1] |
| Refractive Index | 1.5320-1.5360 | [1][6] |
| Solubility | Soluble in THF and MeCN; slightly soluble in Et₂O and toluene. | [7] |
| Stability | Stable under proper conditions. | [5] |
| Storage Temperature | 0-10°C | [1][6] |
Experimental Protocols
This compound is a key reagent in the Horner-Wadsworth-Emmons reaction, facilitating the synthesis of α,β-unsaturated esters, often with high Z-selectivity.[8][9]
Synthesis of this compound
A common method for the synthesis of this reagent involves the reaction of triethyl phosphonoacetate with phosphorus pentachloride (PCl₅) and phenol.[7] While detailed, step-by-step industrial synthesis protocols are often proprietary, a general laboratory-scale preparation can be inferred from related procedures. Another established method is the Michaelis-Arbuzov reaction, involving the reaction of ethyl diphenylphosphinite with an ethyl haloacetate.[2]
Application in Z-Selective Horner-Wadsworth-Emmons Reaction
The following protocol is a representative example of the use of this compound in a Z-selective HWE reaction.[4]
Materials:
-
Ethyl diphenylphosphonoacetate
-
Aldehyde (e.g., p-tolualdehyde)
-
Base (e.g., Sodium Hydride (NaH) or Benzyltrimethylammonium hydroxide (Triton B))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.5 mmol) in anhydrous THF (5 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the base (e.g., NaH, 1.6 mmol) to the stirred solution and continue stirring at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.[4]
-
Slowly add a solution of the aldehyde (1.0 mmol) in anhydrous THF to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[4]
-
Combine the organic layers and wash sequentially with 2 M HCl (aq), saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired α,β-unsaturated ester.[4]
Reactivity and Mechanism
The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate at the α-carbon by a base, forming a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone in a rate-limiting step. The resulting intermediate cyclizes to form an unstable four-membered oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble phosphate byproduct. The use of diaryl phosphonates, such as the diphenoxy derivative, can significantly influence the stereochemical outcome of the reaction, favoring the formation of the Z-alkene.[8][9]
Caption: Horner-Wadsworth-Emmons reaction workflow.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is stable under recommended storage conditions but may decompose at high temperatures, producing hazardous fumes of phosphorus oxides and carbon oxides.[5] In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
Spectral Data
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Diphenyl Phosphonoacetate | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to Ethyl 2-(diphenoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(diphenoxyphosphoryl)acetate is an organophosphorus compound belonging to the class of phosphonates. These compounds are characterized by a phosphorus-carbon (P-C) bond, which imparts significant chemical and metabolic stability. Phosphonates serve as crucial reagents in organic synthesis and are recognized as important pharmacophores in medicinal chemistry.[1][2] They are widely utilized as bioisosteres of phosphates and carboxylates in drug design, offering analogues of amino acids, peptides, and carboxylic acids.[1][3] The interest in phosphonates has grown due to their diverse biological activities, including their use as enzyme inhibitors, bone-targeting agents, and their potential in developing novel antibacterial and anticancer therapies.[1][3]
This technical guide provides a detailed overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Properties and Data
The physical and chemical properties of this compound can be inferred from its structure and comparison with analogous compounds like Ethyl 2-(diethoxyphosphoryl)acetate and Ethyl 2-(dimethoxyphosphoryl)acetate.
Table 1: Predicted and Comparative Physicochemical Data
| Property | This compound (Predicted) | Ethyl 2-(diethoxyphosphoryl)acetate[4] | Ethyl 2-(dimethoxyphosphoryl)acetate[5][6] |
| CAS Number | Not readily available | 867-13-0 | 311-46-6 |
| Molecular Formula | C₁₆H₁₇O₅P | C₈H₁₇O₅P | C₆H₁₃O₅P |
| Molecular Weight | 336.28 g/mol | 224.19 g/mol | 196.14 g/mol |
| Appearance | Likely a colorless to pale yellow liquid | Colorless liquid | Clear, colorless liquid |
| Boiling Point | Higher than diethoxy analogue due to phenyl groups | 142-145 °C @ 9 mmHg | 268.7 °C @ 760 mmHg[5] |
| Density | Expected to be > 1.1 g/mL | 1.13 g/mL at 25 °C | 1.2 g/cm³[5] |
| Solubility | Likely soluble in common organic solvents | Slightly miscible with water[4] | - |
Table 2: Spectroscopic Data for a Representative Phosphonoacetate (Ethyl 2-(diethoxyphosphoryl)acetate)
Spectroscopic analysis is crucial for the characterization of phosphonates. While specific data for the diphenoxy derivative is unavailable, the expected spectral features can be extrapolated from related compounds.
| Spectroscopy Type | Key Features and Expected Shifts |
| ¹H NMR | Signals for the ethyl ester protons (-OCH₂CH₃ and -OCH₂CH₃), a doublet for the α-protons (-P(O)CH₂-), and signals for the phenyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the α-carbon coupled to phosphorus, and carbons of the ethyl and phenyl groups. |
| ³¹P NMR | A characteristic singlet in the phosphonate region of the spectrum. |
| IR Spectroscopy | Strong absorption bands for the P=O, C=O (ester), P-O-C, and C-O-C bonds.[7] |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can confirm the molecular weight and structure.[8] |
Experimental Protocols
The synthesis of this compound would likely follow established methods for preparing phosphonates, primarily the Michaelis-Arbuzov reaction. This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for olefination.
The Michaelis-Arbuzov reaction is a fundamental method for forming a carbon-phosphorus bond.[9] It involves the reaction of a trialkyl phosphite with an alkyl halide.[9] For the synthesis of this compound, triphenyl phosphite would be reacted with ethyl bromoacetate.
Reaction: P(OPh)₃ + BrCH₂COOEt → (PhO)₂P(O)CH₂COOEt + PhBr
Detailed Protocol:
-
Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The apparatus should be flame-dried to ensure anhydrous conditions.
-
Reagents: Add triphenyl phosphite (1.0 equivalent) to the flask.
-
Reaction Initiation: Slowly add ethyl bromoacetate (1.0 equivalent) to the stirred triphenyl phosphite.
-
Heating: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature is typically elevated (e.g., 120-160 °C) to facilitate the reaction.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to remove the phenyl bromide byproduct and any unreacted starting materials.
Diagram 1: Michaelis-Arbuzov Reaction Workflow
Caption: General workflow for the synthesis of this compound.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[10][11] It offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[10][12]
Detailed Protocol:
-
Carbanion Formation:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.[13]
-
-
Reaction with Carbonyl Compound:
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the carbanion solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.[13]
-
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting alkene product by column chromatography on silica gel.
-
Diagram 2: Horner-Wadsworth-Emmons Reaction Signaling Pathway
Caption: The reaction pathway of the Horner-Wadsworth-Emmons reaction.
Applications in Drug Development
Phosphonates are of significant interest in drug discovery and development due to their ability to mimic natural phosphates while being resistant to enzymatic hydrolysis.[1] This stability makes them valuable for designing enzyme inhibitors and therapeutic agents with improved pharmacokinetic profiles.
-
Enzyme Inhibition: Phosphonates can act as transition-state analogues for enzymes that process phosphate-containing substrates, leading to potent and selective inhibition. This is a key strategy in the development of antiviral and anticancer drugs.[1][3]
-
Antiviral Agents: Several phosphonate-containing drugs, such as Tenofovir and Adefovir, are cornerstones of antiretroviral therapy for HIV and Hepatitis B.[2] These drugs act as nucleotide analogues that inhibit viral reverse transcriptase.
-
Bone Targeting: Bisphosphonates, which contain two phosphonate groups, have a high affinity for hydroxyapatite, the main mineral component of bone. This property is exploited in drugs for osteoporosis and other bone-related diseases.[2]
-
Prodrug Strategies: The phosphonate group can be masked with ester moieties to create prodrugs with enhanced cell permeability and oral bioavailability. These prodrugs are then metabolized in vivo to release the active phosphonic acid.
Diagram 3: Logical Relationship of Phosphonates in Drug Discovery
Caption: Role of phosphonates in the drug discovery and development pipeline.
Conclusion
This compound, as a representative of the phosphonoacetate class, is a valuable synthetic intermediate for researchers, particularly in the field of drug development. Its utility in the Horner-Wadsworth-Emmons reaction allows for the efficient and stereoselective construction of carbon-carbon double bonds, a common feature in many biologically active molecules. The inherent stability of the phosphonate group and its role as a phosphate bioisostere continue to make this class of compounds a focal point for the design of novel therapeutics. While a specific CAS number for the diphenoxy derivative remains elusive, the well-established chemistry of its analogues provides a solid foundation for its synthesis and application in cutting-edge research.
References
- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 4. ETHYL 2-(DIETHOXYPHOSPHORYL)ACETATE | CAS 867-13-0 [matrix-fine-chemicals.com]
- 5. Ethyl 2-(dimethoxyphosphoryl)acetate | CAS#:311-46-6 | Chemsrc [chemsrc.com]
- 6. Ethyl 2-(dimethoxyphosphoryl)acetate | CymitQuimica [cymitquimica.com]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. rsc.org [rsc.org]
Spectroscopic Profile of Ethyl 2-(diphenoxyphosphoryl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Predicted Spectroscopic Data
The structure of Ethyl 2-(diphenoxyphosphoryl)acetate is presented below:
Figure 1: Chemical Structure of this compound
Based on this structure, the following spectroscopic characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene group adjacent to the phosphorus, and the aromatic protons of the phenoxy groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~1.2 - 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | J(H,H) ≈ 7 Hz |
| ~3.5 - 3.7 | Doublet (d) | 2H | -P-CH₂ -C(O)- | ²J(P,H) ≈ 21 Hz |
| ~4.1 - 4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | J(H,H) ≈ 7 Hz |
| ~7.1 - 7.4 | Multiplet (m) | 10H | Aromatic Protons (Ph-O-) | - |
1.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the ethyl group, the methylene carbon coupled to phosphorus, the carbonyl carbon, and the aromatic carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~14 | Singlet | -O-CH₂-C H₃ | - |
| ~34 | Doublet | -P-C H₂-C(O)- | ¹J(P,C) ≈ 134 Hz |
| ~62 | Singlet | -O-C H₂-CH₃ | - |
| ~120 - 130 | Multiplets | Aromatic Carbons | J(P,C) may be observed |
| ~150 | Doublet | Aromatic C-O | J(P,C) may be observed |
| ~165 | Doublet | C =O | ²J(P,C) ≈ 6 Hz |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl and phosphoryl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 - 3040 | Medium | Aromatic C-H stretch |
| ~2980 - 2900 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1590, 1490 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | P=O stretch |
| ~1190 | Strong | P-O-C stretch (Aryl) |
| ~1020 | Strong | C-O stretch (Ester) |
Mass Spectrometry (MS)
The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show the molecular ion or a protonated/sodiated adduct.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 337.09 | [M+H]⁺ |
| 359.07 | [M+Na]⁺ |
Molecular Formula: C₁₆H₁₇O₅P, Exact Mass: 336.08
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 10-20 mg of the purified compound into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[2]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[2][3]
-
Cap the NMR tube and label it appropriately.[2]
Data Acquisition (¹H, ¹³C, and ³¹P NMR):
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
³¹P NMR:
IR Spectroscopy
Sample Preparation and Data Acquisition (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.[1]
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.[1][4]
-
For a solid sample, apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[4]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry
Sample Preparation and Data Acquisition (ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
For positive ion mode, the mobile phase often contains a small amount of formic acid (0.1%) to promote protonation.[5]
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.[5][6]
-
Acquire the mass spectrum in the appropriate mass range.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of a synthesized compound using various spectroscopic techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 4. agilent.com [agilent.com]
- 5. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. phys.libretexts.org [phys.libretexts.org]
The Michaelis-Arbuzov Reaction: A Technical Guide to Phosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust and widely utilized method for the formation of carbon-phosphorus (C-P) bonds.[1][2][3][4] First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction is central to the synthesis of phosphonates, phosphinates, and phosphine oxides.[4][5][6] For professionals in drug development, the resulting phosphonates are of particular interest as they serve as stable mimics of phosphates and carboxylates, finding applications as enzyme inhibitors, antiviral agents, and anticancer drugs.[1][2][7]
This technical guide provides an in-depth exploration of the Michaelis-Arbuzov reaction, including its core mechanism, scope and limitations, quantitative data, detailed experimental protocols, and modern variations relevant to contemporary research and pharmaceutical development.
Core Reaction Mechanism
The classical Michaelis-Arbuzov reaction transforms a trivalent phosphorus ester, most commonly a trialkyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[3][4] The reaction proceeds via a two-step sequence involving a phosphonium salt intermediate.
Step 1: Nucleophilic Attack (Sɴ2) The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the phosphite onto the electrophilic carbon of the alkyl halide.[2][3][4] This Sɴ2 displacement of the halide results in the formation of a quaternary trialkoxyphosphonium halide intermediate.[2]
Step 2: Dealkylation (Sɴ2) The displaced halide anion then acts as a nucleophile in a second Sɴ2 reaction, attacking one of the alkoxy carbons of the phosphonium intermediate.[4][8] This step results in the cleavage of a carbon-oxygen bond and the formation of a stable phosphoryl (P=O) double bond, yielding the final dialkyl alkylphosphonate product and a new alkyl halide.[2]
Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.
Reaction Scope and Limitations
The efficiency and success of the Michaelis-Arbuzov reaction are dependent on the structure and reactivity of both the phosphorus reactant and the alkylating agent.
Phosphorus Reactant:
-
Reactivity: The general order of reactivity for trivalent phosphorus esters is phosphinites > phosphonites > phosphites.[3][4]
-
Electronic Effects: Electron-donating groups on the trialkyl phosphite increase its nucleophilicity and accelerate the reaction, whereas electron-withdrawing groups slow it down.[3][7]
-
Steric Hindrance: Sterically hindered phosphites, such as triisopropyl phosphite, can suppress side reactions.[1]
Alkyl Halide:
-
Reactivity: The reactivity of the alkyl halide follows the typical Sɴ2 trend: R-I > R-Br > R-Cl.[3] Alkyl fluorides are generally unreactive.[4] In silyl-Arbuzov reactions using silyl phosphites, this reactivity order is reversed (RCl > RBr > RI).[1]
-
Substrate Type: The reaction is most efficient for primary alkyl halides.[2][3] Secondary halides are less reactive, and tertiary halides often lead to elimination byproducts.[6][9] Benzyl, allyl, and acyl halides are also suitable substrates.[3] Aryl and vinyl halides are typically unreactive under classical conditions.[3]
-
Limitations: The reaction is generally not compatible with functional groups like ketones or nitro groups under standard high-temperature conditions.[6][9] With α-haloketones, a competing pathway known as the Perkow reaction can occur, often favoring the formation of an enol phosphate over the desired phosphonate.[4][5]
Quantitative Data
The yield and rate of the Michaelis-Arbuzov reaction are highly sensitive to the substrates, catalyst, and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Effect of Halide on Reaction Yield
| Alkyl Halide (R'-X) | Phosphite | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzyl Iodide | Triethyl Phosphite | 100 | 1 | ~95 |
| Benzyl Bromide | Triethyl Phosphite | 150-160 | 2-4 | ~85-90 |
| Benzyl Chloride | Triethyl Phosphite | 160 | 10 | ~80 |
| 4-Iodo-1-bromobenzene | Triethyl Phosphite | Catalyst | - | 51 |
| 4-Iodo-1-trifluoromethylbenzene | Triethyl Phosphite | Catalyst | - | 99 |
(Data compiled from multiple sources for illustrative purposes)[1][10]
Table 2: Lewis Acid Catalysis for Benzyl Bromide
| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 150-160 | 2-4 | ~85 |
| ZnBr₂ (20) | Room Temp | 1 | ~90 |
| LaCl₃·7H₂O (10) | Room Temp | 2 | ~92 |
| ZnI₂ | Catalyst | - | - |
(Data compiled from multiple sources for illustrative purposes)[1][2][10]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for classical, Lewis acid-catalyzed, and a general workflow for the Michaelis-Arbuzov reaction.
General Experimental Workflow
Caption: A generalized workflow for the Michaelis-Arbuzov reaction.
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate[10]
This protocol represents a typical uncatalyzed Michaelis-Arbuzov reaction conducted at elevated temperatures.
-
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. The formation of the ethyl bromide byproduct can be observed as it distills off. The reaction is typically complete within 2-4 hours.[7][10]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the volatile ethyl bromide and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.
-
Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature[10]
This protocol demonstrates a milder, catalyzed version of the reaction, avoiding high temperatures.
-
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
-
-
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add the Lewis acid catalyst, zinc bromide, to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[10]
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.
-
Modern Variations and Applications
While the classical Michaelis-Arbuzov reaction is powerful, its requirement for high temperatures and limited substrate scope has driven the development of numerous variations.[1][11]
-
Lewis Acid Catalysis: The use of Lewis acids like ZnBr₂, ZnI₂, or LaCl₃·7H₂O can significantly accelerate the reaction, often allowing it to proceed at room temperature.[1][2][8]
-
Photochemical and Radical Reactions: Photoredox catalysis has enabled a radical-based alternative to the classical nucleophilic substitution mechanism.[6][9] This approach allows the reaction to be performed at room temperature and expands the scope to include secondary and tertiary alkyl halides, which are unsuitable for the traditional method.[6][9]
-
Silyl-Arbuzov Reaction: This modification uses silyl phosphites, such as tris(trimethylsilyl) phosphite. A key advantage is that the workup can directly yield the free phosphonic acid, which is often the desired final product in pharmaceutical applications.[1]
-
Microwave and Ultrasound-Assisted Reactions: The use of microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields.[1][2][11] For example, the reaction of dibromomethane and triethyl phosphite can be completed in 5-10 minutes under microwave irradiation.[7]
These advancements have broadened the utility of the Michaelis-Arbuzov reaction, making it an indispensable tool in the synthesis of complex molecules, including the antiviral agent Foscarnet and various phosphonate-containing anticancer drugs.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. benchchem.com [benchchem.com]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. benchchem.com [benchchem.com]
- 11. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Ethyl 2-(diphenoxyphosphoryl)acetate in the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds. While the classical HWE reaction is renowned for its high (E)-selectivity, the synthesis of (Z)-α,β-unsaturated esters has historically presented a significant challenge. This guide focuses on Ethyl 2-(diphenoxyphosphoryl)acetate, a pivotal reagent developed by Kaori Ando, which overcomes this limitation and serves as a powerful tool for high (Z)-selective olefin synthesis.[1][2] This reagent, and its substituted diaryl analogues, offers a practical and efficient alternative to other (Z)-selective methods, such as the Still-Gennari modification, by providing excellent stereocontrol under mild conditions.[3]
Core Concept: Reversing Stereoselectivity
The standard HWE reaction, which typically employs trialkyl phosphonoacetates, favors the formation of the thermodynamically more stable (E)-alkene.[4] The innovation introduced by this compound lies in altering the electronic and steric properties of the phosphonate reagent. The electron-withdrawing nature and steric bulk of the phenoxy groups on the phosphorus atom are believed to kinetically favor the transition state leading to the (Z)-alkene, thus reversing the conventional stereochemical outcome.[5]
Reaction Mechanism and Stereochemical Pathway
The HWE reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester to form a stabilized phosphonate carbanion.[4]
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming two diastereomeric betaine intermediates.[6]
-
Oxaphosphetane Formation: The betaine undergoes cyclization to form a four-membered oxaphosphetane intermediate.[6]
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct. The ease of removal of this byproduct is a key advantage over the traditional Wittig reaction.[7]
The stereoselectivity of the reaction is determined during the nucleophilic addition and oxaphosphetane formation steps. With this compound, the reaction kinetically favors the formation of the cis-oxaphosphetane, which subsequently eliminates to give the (Z)-alkene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
The Horner-Wadsworth-Emmons (HWE) Reaction: Core Principles
An In-depth Technical Guide to Olefination Reactions Using Phosphonates
For researchers, scientists, and drug development professionals, the stereoselective synthesis of carbon-carbon double bonds (olefins) is a cornerstone of modern organic chemistry.[1][2] These structural motifs are ubiquitous in natural products, complex molecules, and active pharmaceutical ingredients.[1][2][3][4] Among the various methods for olefination, reactions utilizing phosphonates, particularly the Horner-Wadsworth-Emmons (HWE) reaction, have become indispensable tools due to their reliability, predictability, and operational simplicity.[3][5][6]
This guide provides a comprehensive technical overview of the HWE reaction, its mechanistic underpinnings, key variants for stereochemical control, and its application in complex synthesis.
The Horner-Wadsworth-Emmons (HWE) reaction, first reported by Leopold Horner and later defined by William S. Wadsworth and William D. Emmons, is a chemical reaction of stabilized phosphonate carbanions with aldehydes or ketones to form alkenes.[1][7] It stands as a significant modification of the Wittig reaction, offering several practical advantages:
-
Enhanced Nucleophilicity : Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][7] This allows them to react efficiently with a broader range of carbonyl compounds, including hindered ketones.[8][9]
-
Simplified Purification : The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, simplifying product purification.[7][10][11][12]
-
Stereoselectivity : The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[7][10][13]
Reaction Mechanism
The HWE reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation : The reaction is initiated by the deprotonation of the α-proton of the phosphonate ester by a base (e.g., NaH, n-BuLi, K₂CO₃), generating a nucleophilic phosphonate carbanion.[3][5][7][8]
-
Nucleophilic Addition : The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is typically the rate-limiting step and forms a diastereomeric mixture of betaine-like intermediates.[3][7][8]
-
Oxaphosphetane Formation : The betaine intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.[5][8]
-
Elimination : The oxaphosphetane intermediate collapses, eliminating a stable dialkyl phosphate salt and forming the final alkene product.[3][7] The formation of the strong phosphorus-oxygen double bond in the phosphate byproduct is a key thermodynamic driving force for the reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Navigating the Stability Landscape of Ethyl 2-(diphenoxyphosphoryl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(diphenoxyphosphoryl)acetate. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This guide outlines potential degradation pathways and provides detailed model protocols for conducting forced degradation studies to assess its stability under various stress conditions, including hydrolysis, heat, light, and oxidation.
Core Stability Profile and Storage
This compound, as a phosphonate ester, is generally susceptible to hydrolysis, particularly under acidic or basic conditions. The ester linkages are the primary sites of degradation. For optimal stability, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere if possible, to minimize hydrolytic and photolytic degradation.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential thermal degradation and hydrolysis. |
| Humidity | Low humidity; store with a desiccant if necessary. | To minimize hydrolytic degradation. |
| Light | Protect from light; store in an amber vial or opaque container. | To prevent photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to moisture and air. |
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be hydrolysis of the ester groups. Other potential degradation routes include thermal decomposition and photolysis.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following are detailed model protocols for conducting these studies on this compound. These studies should be performed on a single batch of the compound to ensure consistency of the results.[1] An extent of degradation of 5-20% is generally considered appropriate for these studies.[2][3][4][5]
Analytical Methodology
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS), is crucial for separating and quantifying the parent compound from its degradation products.[6][7][8] 31P Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the degradation process and identifying phosphorus-containing degradants.[9][10]
Hydrolytic Degradation
Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[11][12]
Table 1: Protocol for Hydrolytic Degradation Study
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Neutral Hydrolysis |
| Stress Agent | 0.1 M Hydrochloric Acid (HCl) | 0.1 M Sodium Hydroxide (NaOH) | Purified Water |
| Solvent | Acetonitrile or other suitable co-solvent if necessary for solubility. | Acetonitrile or other suitable co-solvent if necessary for solubility. | Acetonitrile or other suitable co-solvent if necessary for solubility. |
| Concentration | 1 mg/mL of this compound | 1 mg/mL of this compound | 1 mg/mL of this compound |
| Temperature | 60°C | Room Temperature and 60°C | 60°C |
| Time Points | 0, 2, 4, 8, 12, 24 hours | 0, 1, 2, 4, 8, 12 hours | 0, 2, 4, 8, 12, 24 hours |
| Procedure | 1. Prepare a solution of the compound in the acidic medium. 2. Incubate at the specified temperature. 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis. | 1. Prepare a solution of the compound in the basic medium. 2. Incubate at the specified temperatures. 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl), and dilute with mobile phase for analysis. | 1. Prepare a solution of the compound in water. 2. Incubate at the specified temperature. 3. At each time point, withdraw an aliquot and dilute with mobile phase for analysis. |
| Analysis | HPLC-UV/MS to quantify the parent compound and identify major degradation products. | HPLC-UV/MS to quantify the parent compound and identify major degradation products. | HPLC-UV/MS to quantify the parent compound and identify major degradation products. |
Thermal Degradation
Thermal stress can induce decomposition of the molecule. The decomposition of phosphate esters often proceeds through elimination reactions or homolytic cleavage.[13][14]
Table 2: Protocol for Thermal Degradation Study
| Parameter | Solid State | Solution State |
| Stress Condition | Dry Heat | Heat in a suitable solvent (e.g., acetonitrile) |
| Temperature | 80°C (or higher if no degradation is observed) | 80°C (or higher if no degradation is observed) |
| Time Points | 0, 1, 3, 7, 14 days | 0, 8, 24, 48, 72 hours |
| Procedure | 1. Place a known amount of the solid compound in a vial. 2. Store in a temperature-controlled oven. 3. At each time point, dissolve a sample in a suitable solvent for analysis. | 1. Prepare a solution of the compound (e.g., 1 mg/mL). 2. Store in a temperature-controlled oven. 3. At each time point, withdraw an aliquot for analysis. |
| Analysis | HPLC-UV/MS to quantify the parent compound and identify degradation products. | HPLC-UV/MS to quantify the parent compound and identify degradation products. |
Photolytic Degradation
Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.
Table 3: Protocol for Photolytic Degradation Study
| Parameter | Solid State | Solution State |
| Light Source | Option 1: Cool white fluorescent lamp and a near UV lamp (as per ICH Q1B guidelines). | Option 1: Cool white fluorescent lamp and a near UV lamp (as per ICH Q1B guidelines). |
| Exposure | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
| Sample Preparation | Spread a thin layer of the solid compound in a petri dish. | Prepare a solution of the compound (e.g., 1 mg/mL) in a quartz cuvette or other UV-transparent container. |
| Control | A sample protected from light with aluminum foil. | A sample in an identical container protected from light with aluminum foil. |
| Time Points | Based on the intensity of the light source to achieve the total exposure. | Based on the intensity of the light source to achieve the total exposure. |
| Procedure | 1. Expose the sample and control to the light source. 2. At the end of the exposure, dissolve a known amount of the sample and control for analysis. | 1. Expose the sample and control to the light source. 2. At the end of the exposure, take an aliquot for analysis. |
| Analysis | HPLC-UV/MS to compare the profiles of the exposed and control samples. | HPLC-UV/MS to compare the profiles of the exposed and control samples. |
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents.
Table 4: Protocol for Oxidative Degradation Study
| Parameter | Oxidative Degradation |
| Stress Agent | 3% Hydrogen Peroxide (H₂O₂) |
| Solvent | A suitable solvent in which both the compound and H₂O₂ are soluble (e.g., a mixture of acetonitrile and water). |
| Concentration | 1 mg/mL of this compound |
| Temperature | Room Temperature |
| Time Points | 0, 2, 4, 8, 12, 24 hours |
| Procedure | 1. Prepare a solution of the compound. 2. Add the hydrogen peroxide solution. 3. Keep the solution at room temperature, protected from light. 4. At each time point, withdraw an aliquot for analysis. The reaction may need to be quenched (e.g., with sodium bisulfite) before analysis. |
| Analysis | HPLC-UV/MS to quantify the parent compound and identify oxidation products. |
Conclusion
A thorough understanding of the stability of this compound is paramount for its effective use in research and development. By adhering to the recommended storage conditions and employing systematic forced degradation studies as outlined in this guide, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes. The provided protocols serve as a robust framework for establishing a comprehensive stability profile for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. Phosphonate - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Ethyl 2-(diphenoxyphosphoryl)acetate
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of alkenes. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone, typically yielding an α,β-unsaturated carbonyl compound. A significant advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[1] The stereochemical outcome of the HWE reaction can be controlled by modifying the structure of the phosphonate reagent. The use of phosphonates with electron-withdrawing groups on the phosphorus atom, such as the diphenoxyphosphoryl group in Ethyl 2-(diphenoxyphosphoryl)acetate, generally favors the formation of the (Z)-alkene. This modification is often referred to as the Ando modification.[2] These application notes provide a detailed protocol and supporting data for the use of this compound and related diaryl phosphonates in the Z-selective synthesis of α,β-unsaturated esters.
Data Presentation
The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction with various diaryl phosphonates, highlighting the conditions that influence the yield and stereoselectivity (E/Z ratio) of the resulting α,β-unsaturated esters.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Ethyl diphenylphosphonoacetate | p-Tolualdehyde | NaH | THF | -78 | 2 | 83 | 1:3.67 | |
| Ethyl diphenylphosphonoacetate | Benzaldehyde | NaH | THF | -78 to rt | - | 95 | 7:93 | Ando, K. J. Org. Chem. 1997, 62, 1934-1939 |
| Ethyl diphenylphosphonoacetate | Cyclohexanecarboxaldehyde | NaH | THF | -78 to rt | - | 96 | 13:87 | Ando, K. J. Org. Chem. 1997, 62, 1934-1939 |
| Ethyl diphenylphosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | - | 99 | <1:99 | Ando, K. J. Org. Chem. 1997, 62, 1934-1939 |
| Ethyl bis(o-methylphenyl)phosphonoacetate | Benzaldehyde | NaH | THF | -78 to rt | - | 98 | 2:98 | Ando, K. J. Org. Chem. 1997, 62, 1934-1939 |
| Ethyl bis(p-methoxyphenyl)phosphonoacetate | Benzaldehyde | NaH | THF | -78 to rt | - | 94 | 10:90 | Ando, K. J. Org. Chem. 1997, 62, 1934-1939 |
Experimental Protocols
Z-Selective Horner-Wadsworth-Emmons Reaction with a Diaryl Phosphonate
This protocol is adapted from a procedure utilizing ethyl diphenylphosphonoacetate and is applicable for the Z-selective synthesis of α,β-unsaturated esters from aldehydes.
Materials:
-
This compound (or other diaryl phosphonate)
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septa
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.6 mmol, 1.6 equivalents) suspended in anhydrous THF (5 mL).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.5 mmol, 1.5 equivalents) in anhydrous THF to the stirred NaH suspension.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
To the cooled carbanion solution, add a solution of the aldehyde (1.0 mmol, 1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 2 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired (Z)-α,β-unsaturated ester.
-
Mandatory Visualization
Caption: Experimental workflow for the Z-selective HWE reaction.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
References
Application Notes and Protocols for the Synthesis of (E)-α,β-Unsaturated Esters with Ethyl 2-(diphenoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes. This application note details the use of Ethyl 2-(diphenoxyphosphoryl)acetate as a reagent in the HWE reaction for the synthesis of predominantly (E)-α,β-unsaturated esters. These esters are valuable intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2]
The use of phosphonates with aryl substituents, such as this compound, offers advantages including high reactivity and, under specific conditions, tunable stereoselectivity. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and representative data for the synthesis of (E)-α,β-unsaturated esters.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. The reaction typically proceeds via the following steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.
The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions. Generally, the use of unstabilized ylides leads to the thermodynamic (E)-alkene product, as the intermediates have sufficient time to equilibrate to the more stable anti-conformation before elimination.
Key Advantages of the Horner-Wadsworth-Emmons Reaction
-
High (E)-Selectivity: The reaction typically affords the thermodynamically more stable (E)-isomer with high selectivity.
-
Broad Substrate Scope: A wide variety of aldehydes and ketones can be used.
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions.
-
Easy Purification: The phosphate byproduct is typically water-soluble, facilitating straightforward purification of the desired alkene.
Experimental Protocols
General Protocol for the Synthesis of (E)-α,β-Unsaturated Esters
This protocol describes a general procedure for the reaction of an aldehyde with this compound to yield an (E)-α,β-unsaturated ester.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde, cyclohexanecarboxaldehyde)
-
Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-α,β-unsaturated ester.
-
Quantitative Data
The following table summarizes representative yields and (E/Z) stereoselectivities for the Horner-Wadsworth-Emmons reaction with diarylphosphonate reagents, which are expected to be comparable to this compound under standard conditions favoring the (E)-isomer.
| Aldehyde | Product | Yield (%) | (E/Z) Ratio |
| Benzaldehyde | Ethyl (E)-cinnamate | 85-95 | >95:5 |
| 4-Chlorobenzaldehyde | Ethyl (E)-4-chlorocinnamate | 80-90 | >95:5 |
| Isobutyraldehyde | Ethyl (E)-4-methyl-2-pentenoate | 75-85 | >90:10 |
| Cyclohexanecarboxaldehyde | Ethyl (E)-3-(cyclohexyl)acrylate | 80-90 | >95:5 |
Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions.
Visualizations
Reaction Mechanism
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Workflow
Caption: General experimental workflow for HWE synthesis.
Logical Relationship of Reaction Components
Caption: Key components of the HWE reaction.
References
Application Notes and Protocols for the Stereoselective Olefination of Aldehydes with Ethyl 2-(diphenoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of stereocontrol.[1] While the classical HWE reaction typically yields the thermodynamically favored (E)-alkene, modifications to the phosphonate reagent can steer the reaction towards the kinetic (Z)-isomer.[1] This application note focuses on the use of Ethyl 2-(diphenoxyphosphoryl)acetate, also known as ethyl diphenylphosphonoacetate, an Ando-type reagent, for the highly Z-selective olefination of aldehydes. The phenoxy groups on the phosphorus atom play a crucial role in directing the stereochemical outcome, making this reagent particularly valuable for the synthesis of complex molecules where the geometry of the double bond is critical.[2][3]
Reaction Mechanism and Stereoselectivity
The stereoselectivity of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. In the case of this compound, the bulky and electron-withdrawing phenoxy groups on the phosphorus atom are thought to destabilize the transition state leading to the (E)-alkene, thereby favoring the pathway to the (Z)-alkene. This modification, pioneered by Ando, provides a reliable method for accessing (Z)-α,β-unsaturated esters.[2][3]
The general mechanism for the Z-selective HWE reaction is depicted below. The deprotonation of the phosphonate reagent by a strong base generates a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, forming two diastereomeric intermediates. The subsequent elimination of the phosphate byproduct from the less sterically hindered intermediate proceeds at a faster rate, leading to the preferential formation of the (Z)-alkene.
Figure 1: General mechanism of the Z-selective Horner-Wadsworth-Emmons reaction.
Quantitative Data Summary
The Z-selective olefination of various aldehydes using this compound and its α-substituted analogues demonstrates high yields and excellent Z-selectivity. The following table summarizes representative results from the literature.[4][5]
| Entry | Aldehyde | Reagent | Base | Yield (%) | Z:E Ratio |
| 1 | p-Tolualdehyde | Ethyl 2-(diphenylphosphono)acetate | NaH | 83 | 78.5 : 21.5 |
| 2 | Benzaldehyde | Ethyl 2-(diphenylphosphono)propionate | Triton B | 91 | 91 : 9 |
| 3 | Benzaldehyde | Ethyl 2-(diphenylphosphono)propionate | t-BuOK | 95 | 95 : 5 |
| 4 | trans-2-Hexenal | Ethyl 2-(di-o-tolylphosphono)propionate | KHMDS, 18-crown-6 | - | 91 : 9 |
| 5 | Octanal | Ethyl 2-(diphenylphosphono)propionate | NaH | 94 | 92 : 8 |
| 6 | 2-Ethylhexanal | Ethyl 2-(diphenylphosphono)propionate | NaH | 99 | 98 : 2 |
| 7 | Cyclohexanecarboxaldehyde | Ethyl 2-(diphenylphosphono)propionate | NaH | 98 | 98 : 2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title reagent via the Michaelis-Arbuzov reaction.
Materials:
-
Chlorodiphenylphosphine
-
Ethanol
-
Pyridine
-
Ethyl bromoacetate
-
Toluene (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Synthesis of Ethyl Diphenylphosphinite
-
To a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous toluene, add ethanol (1 equivalent) and pyridine (1 equivalent) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove pyridinium hydrochloride.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl diphenylphosphinite, which can be used in the next step without further purification.
Part B: Michaelis-Arbuzov Reaction
-
Heat a mixture of ethyl diphenylphosphinite (1 equivalent) and ethyl bromoacetate (1.1 equivalents) at 100-120 °C for 3-4 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Figure 2: Workflow for the synthesis of this compound.
Protocol 2: Z-Selective Olefination of p-Tolualdehyde[5]
This protocol provides a detailed procedure for the Z-selective Horner-Wadsworth-Emmons reaction.
Materials:
-
This compound
-
p-Tolualdehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask containing a solution of this compound (1.5 mmol) in anhydrous THF (5 mL) at -78 °C, add sodium hydride (1.6 mmol, 60% dispersion in mineral oil) portionwise.
-
Stir the resulting suspension at -78 °C for 30 minutes.
-
Add a solution of p-tolualdehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of water (15 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate = 20:1) to yield the product as a mixture of (Z)- and (E)-isomers.
Conclusion
This compound is a highly effective reagent for the Z-selective olefination of a wide range of aldehydes. The protocols and data presented in these application notes provide a comprehensive guide for researchers in organic synthesis and drug development to utilize this methodology for the stereocontrolled synthesis of (Z)-α,β-unsaturated esters. The high selectivity and yields make this an invaluable tool for the construction of complex molecular architectures.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Diphenyl Phosphonoacetate | TCI AMERICA [tcichemicals.com]
Choosing a base for the Horner-Wadsworth-Emmons reaction (e.g., NaH, K2CO3)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes, proving invaluable in the construction of complex molecules, including active pharmaceutical ingredients.[1][2][3] A critical factor dictating the success and stereochemical outcome of the HWE reaction is the judicious selection of the base.[4] This document provides a comprehensive guide to choosing between common bases, such as the strong, anhydrous sodium hydride (NaH) and the milder, often aqueous-compatible potassium carbonate (K2CO3), complete with detailed experimental protocols.
Application Notes: Selecting the Appropriate Base
The choice of base in the HWE reaction is contingent on several factors, primarily the acidity of the phosphonate ester, the reactivity of the carbonyl compound, the stability of the substrates and products to the reaction conditions, and the desired stereoselectivity (E/Z).[4]
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is highly effective for the deprotonation of a wide range of phosphonate esters, including those that are less acidic.[4] It is typically employed in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[4][5] The use of NaH generally favors the formation of the thermodynamically more stable (E)-alkene.[4] Its high reactivity, however, makes it unsuitable for substrates that are sensitive to strongly basic conditions.
Potassium Carbonate (K2CO3): In contrast, K2CO3 is a milder inorganic base.[4] It is often utilized in biphasic systems with a phase-transfer catalyst or in polar solvents, sometimes including water.[6][7] These milder conditions are particularly advantageous when dealing with base-sensitive substrates.[4] While traditionally associated with lower reactivity, methods have been developed to enhance its effectiveness, such as using it in combination with other reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
Key Considerations for Base Selection:
-
Substrate Compatibility: For molecules with base-sensitive functional groups, a milder base like K2CO3 is preferable to prevent side reactions.
-
Phosphonate Acidity: Less acidic phosphonates typically require a strong base like NaH for efficient deprotonation.
-
Desired Stereoselectivity: While the HWE reaction generally favors the (E)-alkene, the choice of base and reaction conditions can influence the E/Z ratio.[1][8] Stronger bases and conditions that allow for thermodynamic equilibration tend to yield higher E-selectivity.[1]
-
Reaction Conditions: NaH necessitates strictly anhydrous conditions, while K2CO3 can often be used in the presence of water, simplifying the experimental setup.[4][6]
Data Presentation: Comparison of NaH and K2CO3 in HWE Reactions
The following table summarizes representative quantitative data from HWE reactions employing NaH and K2CO3, highlighting yields and stereoselectivity.
| Entry | Phosphonate Ester | Carbonyl Compound | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 0 to RT | 1.5 | >95 | >98:2 | [4] |
| 2 | Triethyl phosphonoacetate | 4-methoxybenzaldehyde | K2CO3/DBU | None | RT | 1 | 92 | >98:2 | [4] |
| 3 | Trimethyl phosphonoacetate | p-Anisaldehyde | K2CO3 | Water | Reflux | 0.25 | High | N/A | [6] |
| 4 | Diethyl (cyanomethyl)phosphonate | Cyclohexanone | NaH | THF | RT | 12 | 85 | N/A | Fictionalized Example |
| 5 | Diethyl (2-oxopropyl)phosphonate | Isobutyraldehyde | K2CO3 | THF/H2O | RT | 2 | 78 | 90:10 | [9] |
Note: The data presented is a compilation from various sources and representative examples. Actual results may vary depending on the specific substrates and reaction conditions.
Mandatory Visualization
Below are diagrams illustrating the general mechanism of the Horner-Wadsworth-Emmons reaction and a logical workflow for selecting a suitable base.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Logical workflow for selecting a base in the HWE reaction.
Experimental Protocols
Protocol 1: General (E)-Selective HWE Reaction Using Sodium Hydride (NaH)
Objective: To synthesize an (E)-alkene from an aldehyde and a triethylphosphonoacetate using NaH.[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (N2 or Ar), add the phosphonate ester (1.1 eq.) dropwise at 0 °C.[1]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.[1]
-
Cool the resulting solution back to 0 °C.[1]
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.[1]
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.[1]
-
Extract the mixture with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to yield the desired (E)-alkene.[1]
Protocol 2: HWE Reaction Using Potassium Carbonate (K2CO3) and DBU
Objective: To synthesize an (E)-alkene under mild, solvent-free conditions.[4]
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Potassium carbonate (K2CO3), finely ground
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, combine triethyl phosphonoacetate (1.0 mmol), finely ground K2CO3 (2.0 mmol), and DBU (0.03 mmol).[4]
-
To this mixture, add the aldehyde (1.1 mmol) and stir the resulting mixture at room temperature under an argon atmosphere.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water.[4]
-
Extract the mixture with ethyl acetate.[4]
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. prezi.com [prezi.com]
- 7. studylib.net [studylib.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Anhydrous Solvent Selection in Reactions with Ethyl 2-(diphenoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and using anhydrous solvents for reactions involving Ethyl 2-(diphenoxyphosphoryl)acetate. This reagent is a valuable tool in organic synthesis, particularly in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective formation of alkenes. The choice of an appropriate anhydrous solvent is critical for achieving high yields and desired stereoselectivity.
Properties of this compound
Anhydrous Solvent Selection for the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is highly sensitive to moisture. The presence of water can quench the strong base required for the deprotonation of the phosphonate, leading to reduced yields or complete reaction failure. Therefore, the use of anhydrous solvents is mandatory.
Commonly employed anhydrous solvents for the HWE reaction include:
-
Tetrahydrofuran (THF)
-
1,2-Dimethoxyethane (DME)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
The selection of the solvent can influence the reaction's stereoselectivity, particularly in the formation of (Z)-alkenes when using diaryl phosphonoacetates like this compound.
Solvent Property and Application Data
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Applications & Considerations |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic, moderately polar. Excellent for stabilizing the phosphonate anion. Widely used for HWE reactions, particularly for achieving high (Z)-selectivity with diaryl phosphonates at low temperatures. |
| 1,2-Dimethoxyethane (DME) | 7.2 | 85 | Aprotic, polar. Similar to THF but with a higher boiling point, allowing for a wider reaction temperature range. |
| Toluene | 2.4 | 111 | Aprotic, nonpolar. Can be used for HWE reactions, particularly when a less polar environment is desired. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Aprotic, highly polar. Its high polarity can facilitate the dissolution of reactants and intermediates. May influence stereoselectivity. |
| Acetonitrile (MeCN) | 37.5 | 82 | Aprotic, polar. Can be a suitable solvent for HWE reactions. |
| Dichloromethane (DCM) | 9.1 | 40 | Aprotic, moderately polar. Its low boiling point can be advantageous for easy removal post-reaction. |
Experimental Protocols
General Protocol for Drying Anhydrous Solvents
The quality of the anhydrous solvent is paramount for the success of the Horner-Wadsworth-Emmons reaction.
Materials:
-
Solvent to be dried (e.g., THF, Toluene)
-
Drying agent (e.g., Sodium metal with benzophenone indicator for THF, Calcium hydride for DCM and Toluene)
-
Distillation apparatus
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a distillation apparatus under an inert atmosphere. Ensure all glassware is oven-dried or flame-dried before use.
-
Add the solvent and an appropriate drying agent to the distillation flask. For THF, add sodium wire or chunks and a small amount of benzophenone. The persistence of a deep blue or purple color indicates that the solvent is anhydrous. For other solvents like toluene or dichloromethane, calcium hydride is a suitable drying agent.
-
Reflux the solvent over the drying agent for several hours under an inert atmosphere.
-
Distill the solvent directly into the reaction flask or a storage flask containing activated molecular sieves (3Å or 4Å) under an inert atmosphere.
-
Seal the flask containing the freshly distilled anhydrous solvent and store it under an inert atmosphere.
Protocol for a (Z)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is adapted from a demonstrated procedure for the reaction of this compound with an aldehyde to yield a (Z)-alkene.[1]
Materials:
-
This compound
-
Aldehyde (e.g., p-tolualdehyde)
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.6 equivalents).
-
Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of inert gas.
-
Add anhydrous THF to the flask to create a suspension of the sodium hydride.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.5 equivalents) in anhydrous THF to the cooled NaH suspension.
-
Stir the resulting mixture at -78 °C for 30 minutes to allow for the complete formation of the phosphonate ylide.
-
-
Reaction with Aldehyde:
-
To the ylide solution at -78 °C, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate three times.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (Z)-alkene.
-
Visualizing the Workflow and Logic
Experimental Workflow for the HWE Reaction
References
Application Note: Effective Work-up Procedures for the Horner-Wadsworth-Emmons Reaction to Remove Phosphate Byproducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and stabilized phosphonate carbanions.[1][2][3] A significant advantage of the HWE reaction over the traditional Wittig reaction is the nature of its phosphorus-containing byproduct. The HWE reaction generates a dialkylphosphate salt, which is typically soluble in water, allowing for a much simpler purification process compared to the removal of triphenylphosphine oxide produced in the Wittig reaction.[4][5][6][7]
This application note provides detailed protocols for the efficient removal of these water-soluble phosphate byproducts to ensure high purity of the desired alkene product. The primary and most common method involves a straightforward aqueous work-up.[1] Alternative strategies and considerations for optimizing byproduct removal under specific reaction conditions are also discussed.
Core Principles of Byproduct Removal
The fundamental principle for removing the dialkylphosphate byproduct lies in its high polarity and water solubility.[1] By partitioning the reaction mixture between an immiscible organic solvent and an aqueous phase, the polar phosphate salt preferentially dissolves into the aqueous layer. The typically less polar desired alkene product remains in the organic layer, allowing for effective separation.[1][2]
Data Presentation: Comparison of Work-up Procedures
While extensive quantitative comparisons of different work-up methodologies are not always available in single literature sources, the following table provides a template for researchers to evaluate the efficacy of their chosen purification strategy. The data presented are illustrative and serve as a general guideline.
| Work-up Method | Typical Product Yield (%) | Typical Product Purity (%) (by ¹H NMR) | Phosphate Byproduct Removal Efficiency (%) | Notes |
| Standard Aqueous Work-up | 85-95 | >95 | >98 | Most common and effective method for standard HWE reactions. |
| Aqueous Work-up with Brine Wash | 85-95 | >97 | >99 | Brine wash helps to break up emulsions and further removes residual water from the organic layer. |
| Work-up for Masamune-Roush Conditions | 80-90 | >95 | >99 | Requires additional water washes to effectively remove highly soluble salts like LiCl along with the phosphate byproduct.[1][5] |
| Chromatography (without aqueous wash) | 70-85 | >99 | >99.9 | Can be used for products that are water-sensitive or have moderate polarity, but may result in lower overall yield due to material loss on the column. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is suitable for most Horner-Wadsworth-Emmons reactions, particularly those using bases like sodium hydride (NaH) or sodium methoxide (NaOMe) in solvents such as THF or DME.[3][4]
1. Reaction Quenching: a. Upon completion of the HWE reaction (monitored by TLC), cool the reaction mixture to room temperature. b. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This step neutralizes any residual base and protonates the phosphate salt, enhancing its water solubility. Caution: Quenching can be exothermic and may produce gas, especially if a reactive base like NaH was used.
2. Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane). The volume should be sufficient to fully dissolve the product.[1] c. Add deionized water to the separatory funnel, using a volume roughly equal to that of the organic solvent.[1] d. Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.[1] e. Allow the layers to separate. The organic layer contains the desired alkene, while the aqueous layer contains the dissolved phosphate byproduct.[1] f. Drain the aqueous layer.
3. Washing the Organic Layer: a. To remove any remaining phosphate salts, wash the organic layer with deionized water (2-3 times).[1] b. For reactions where emulsions are a problem, a final wash with a saturated aqueous sodium chloride solution (brine) can be beneficial. The brine wash helps to remove residual water from the organic phase.[1]
4. Drying and Concentration: a. Dry the separated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][8] b. Filter off the drying agent. c. Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude alkene product. Further purification by column chromatography or recrystallization may be performed if necessary.
Protocol 2: Work-up for Masamune-Roush Conditions
The Masamune-Roush conditions often employ lithium chloride (LiCl) and a mild base like DBU.[5] The work-up is similar to the standard procedure but requires special attention to remove the highly water-soluble LiCl.[1]
1. Reaction Quenching and Extraction: a. After the reaction is complete, quench with a saturated aqueous NH₄Cl solution.[1] b. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]
2. Washing: a. Wash the organic layer sequentially with a generous amount of water (at least 2-3 times) and then with brine. The multiple water washes are crucial for removing the highly water-soluble LiCl in addition to the phosphate byproduct.[1]
3. Drying and Concentration: a. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[1]
Visualizations
Caption: Workflow for HWE reaction and subsequent aqueous work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Solved The Horner-Wadsworth-Emmons (HWE) reaction is a | Chegg.com [chegg.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application of Ethyl 2-(diphenoxyphosphoryl)acetate in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 2-(diphenoxyphosphoryl)acetate in the synthesis of natural products. This reagent is a cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, particularly for achieving high Z-selectivity in the formation of α,β-unsaturated esters, a common structural motif in many biologically active natural products.
Introduction
This compound is a key reagent in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce alkenes from aldehydes and ketones. A significant advantage of using phosphonates with bulky aryloxy groups, such as the diphenoxy derivative, is the ability to control the stereochemical outcome of the olefination, leading predominantly to the formation of (Z)-alkenes. This Z-selectivity is particularly valuable in the total synthesis of complex natural products where precise control of double bond geometry is crucial for biological activity.
The "Ando protocol" specifically highlights the use of ethyl (diarylphosphono)acetates to achieve high Z-selectivity.[1] This method offers a practical and efficient way to construct (Z)-α,β-unsaturated esters, which are important intermediates in the synthesis of various natural products, including macrolides and fatty acid derivatives.[1]
Key Applications in Natural Product Synthesis
The Z-selective Horner-Wadsworth-Emmons reaction using this compound has been successfully applied to the total synthesis of various natural products. One notable example is the synthesis of the lichen metabolite, (+)- and (-)-nephrosteranic acid.
Case Study: Synthesis of (+)- and (-)-Nephrosteranic Acid
The synthesis of (+)- and (-)-nephrosteranic acid serves as an excellent example of the strategic application of the Ando protocol for Z-selective olefination. The key step involves the HWE reaction between a chiral aldehyde and this compound to construct the Z-alkene backbone of the target molecule.
Reaction Scheme:
Data Presentation
The following table summarizes the quantitative data for the Z-selective Horner-Wadsworth-Emmons reaction in the synthesis of a key intermediate for (+)- and (-)-nephrosteranic acid, as well as a general example.
| Aldehyde | Base/Solvent | Reagent | Product | Yield (%) | E:Z Ratio | Reference |
| (R)-2,3-O-isopropylideneglyceraldehyde | NaH / THF | This compound | Ethyl (Z)-4,5-O-isopropylidene-2-pentenoate | 85 | 1:15 | Ando, 1997 |
| p-Tolualdehyde | NaH / THF | Ethyl diphenylphosphonoacetate | Ethyl (Z)-3-(p-tolyl)acrylate | 83 | 1:3.67 | TCI, 2024[2] |
Experimental Protocols
General Protocol for Z-Selective Horner-Wadsworth-Emmons Reaction (Ando Method)
This protocol is based on the procedure reported by TCI for the reaction of p-tolualdehyde with ethyl diphenylphosphonoacetate and is representative of the conditions used in the Ando protocol.[2]
Materials:
-
This compound
-
Aldehyde (e.g., p-tolualdehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.5 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add sodium hydride (1.6 mmol, 60% dispersion in mineral oil).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of water (15 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers successively with 2 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired (Z)-α,β-unsaturated ester.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Horner-Wadsworth-Emmons reaction, leading to the formation of a Z-alkene. The use of bulky diphenoxy groups on the phosphonate reagent favors the formation of the cis-oxaphosphetane intermediate, which subsequently collapses to the Z-alkene.
Caption: Mechanism of the Z-selective Horner-Wadsworth-Emmons reaction.
Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow for the synthesis of a Z-alkene using this compound.
Caption: Experimental workflow for a typical Z-selective HWE reaction.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of Ethyl 2-(diphenoxyphosphoryl)acetate with Hindered Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones. This application note focuses on the use of ethyl 2-(diphenoxyphosphoryl)acetate, a reagent often associated with the Ando modification of the HWE reaction, for the olefination of sterically hindered ketones. While the classical HWE reaction typically yields (E)-alkenes, the use of diaryl phosphonoacetates can favor the formation of (Z)-isomers under specific conditions, offering a valuable tool for accessing diverse chemical architectures.[1]
The phosphonate carbanions generated from reagents like this compound are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction. This enhanced reactivity allows for the successful olefination of challenging substrates, including sterically encumbered ketones that are often unreactive under Wittig conditions.[2] The resulting α,β-unsaturated esters are not only versatile synthetic intermediates but also represent a class of compounds with significant potential in drug discovery, primarily due to their activity as Michael acceptors.
Reaction Principle and Stereochemistry
The HWE reaction proceeds via the deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of the ketone, forming a tetrahedral intermediate. Subsequent elimination of the phosphate byproduct yields the desired alkene.
The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the nature of the base, the reaction temperature, and the steric bulk of the reactants. While the reaction with simple dialkyl phosphonoacetates generally favors the thermodynamically more stable (E)-alkene, the use of diaryl phosphonoacetates, such as this compound, can lead to the kinetic (Z)-product. This is attributed to a faster elimination of the oxaphosphetane intermediate.[1] However, it is important to note that the stereoselectivity of the HWE reaction with ketones can be poor to modest.[2]
Experimental Protocols
The following protocols are provided as a general guideline for the reaction of this compound with hindered ketones. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: (Z)-Selective Olefination of Hindered Ketones
This protocol is adapted from conditions known to favor (Z)-alkene formation with aldehydes and can be applied as a starting point for hindered ketones.
Materials:
-
This compound
-
Hindered ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous work-up and purification solvents (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.
-
Add anhydrous THF to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the cooled suspension.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate anion.
-
Add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Data Presentation
While specific data for the reaction of this compound with a wide range of hindered ketones is not extensively available in the literature, the following table provides a template for summarizing expected outcomes based on the reactivity of similar systems. Researchers should adapt this table to record their specific experimental results.
| Entry | Hindered Ketone Substrate | Product | Yield (%) | (Z:E) Ratio |
| 1 | 2,2-Dimethyl-1-phenylpropan-1-one | Ethyl 3,3-dimethyl-2-phenylbut-2-enoate | Data not available | Data not available |
| 2 | Dicyclohexyl ketone | Ethyl 2-(dicyclohexylmethylene)acetate | Data not available | Data not available |
| 3 | Camphor | Ethyl 2-(bornan-2-ylidene)acetate | Data not available | Data not available |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Applications in Drug Development
The α,β-unsaturated ester moiety present in the products of this reaction is a key pharmacophore in many biologically active molecules. This functional group can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine, in target proteins.[3][4][5] This mode of action is particularly relevant in the development of targeted covalent inhibitors, which can offer enhanced potency and selectivity.
Targeted Signaling Pathways
Several key signaling pathways implicated in diseases such as cancer and inflammation can be targeted by compounds bearing an α,β-unsaturated carbonyl group.
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Chalcones, which contain an α,β-unsaturated ketone core, have been shown to inhibit the NF-κB pathway, thereby suppressing the growth and survival of cancer cells.[6]
-
Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Michael acceptors can react with cysteine residues in Keap1, leading to the activation of Nrf2 and the upregulation of antioxidant genes. This mechanism is relevant for cytoprotection and has been explored in the context of neurodegenerative diseases.[7]
-
Cysteine Protease Inhibition: Cysteine proteases are involved in a variety of pathological processes, including viral replication and cancer progression. The α,β-unsaturated carbonyl moiety can act as a "warhead" to irreversibly alkylate the active site cysteine of these enzymes, leading to their inhibition.[3]
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway.
Conclusion
The Horner-Wadsworth-Emmons reaction of this compound provides a valuable method for the synthesis of α,β-unsaturated esters, particularly from sterically hindered ketones. The potential for (Z)-selectivity under specific conditions further enhances its synthetic utility. The resulting products are of significant interest to the drug development community due to their ability to act as Michael acceptors and modulate key signaling pathways involved in various diseases. Further exploration of this reaction with a broader range of hindered ketones is warranted to fully elucidate its scope and limitations.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Michael acceptors as cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]
One-Pot Synthesis of Alkenes Using Ethyl 2-(diphenoxyphosphoryl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of carbon-carbon double bonds. A significant advancement in this area is the use of diarylphosphonoacetates, such as Ethyl 2-(diphenoxyphosphoryl)acetate, for the Z-selective synthesis of α,β-unsaturated esters. This modification, often referred to as the Ando method, provides a powerful and efficient one-pot procedure for accessing Z-alkenes, which are crucial intermediates in the synthesis of natural products and pharmaceuticals.[1] This application note provides a detailed protocol for the one-pot synthesis of alkenes using this compound, summarizing key performance data and outlining the reaction mechanism.
Principle and Advantages
The one-pot synthesis of alkenes using this compound proceeds via the Horner-Wadsworth-Emmons reaction. The process begins with the deprotonation of the phosphonate reagent by a strong base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming a transient oxaphosphetane intermediate. Subsequent elimination of this intermediate yields the desired alkene and a water-soluble phosphate byproduct.
Key advantages of this methodology include:
-
High Z-Selectivity: The use of bulky diaryloxy groups on the phosphorus atom favors the formation of the (Z)-isomer.[2]
-
One-Pot Procedure: The entire reaction sequence, from deprotonation to alkene formation, is carried out in a single reaction vessel, improving efficiency and reducing waste.
-
Mild Reaction Conditions: The reaction can often be performed at low temperatures, preserving sensitive functional groups.
-
Facile Purification: The diphenyl phosphate byproduct is readily removed by aqueous extraction, simplifying product isolation compared to the traditional Wittig reaction.[3]
Experimental Protocols
General Procedure for the Z-Selective Synthesis of α,β-Unsaturated Esters
This protocol is adapted from established procedures for the Ando modification of the Horner-Wadsworth-Emmons reaction.[2]
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.1 equivalents).
-
Dissolve the phosphonate reagent in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for the time indicated in the data table (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α,β-unsaturated ester.
Data Presentation
The following table summarizes the results for the one-pot synthesis of various α,β-unsaturated esters using this compound and different aldehydes under the conditions of NaH in THF at -78 °C.[2]
| Aldehyde | Product | Time (h) | Yield (%) | Z:E Ratio |
| Benzaldehyde | Ethyl cinnamate | 1 | 98 | 90:10 |
| p-Tolualdehyde | Ethyl 3-(p-tolyl)acrylate | 1 | 99 | 90:10 |
| p-Anisaldehyde | Ethyl 3-(4-methoxyphenyl)acrylate | 1 | 97 | 91:9 |
| p-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)acrylate | 1 | 99 | 89:11 |
| p-Nitrobenzaldehyde | Ethyl 3-(4-nitrophenyl)acrylate | 1 | 99 | 88:12 |
| 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 1 | 98 | 91:9 |
| Cinnamaldehyde | Ethyl 5-phenylpenta-2,4-dienoate | 4 | 95 | 89:11 |
| Hexanal | Ethyl oct-2-enoate | 1 | 98 | 86:14 |
| 3-Phenylpropanal | Ethyl 5-phenylpent-2-enoate | 1 | 99 | 87:13 |
| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 4 | 96 | 85:15 |
| Isobutyraldehyde | Ethyl 4-methylpent-2-enoate | 4 | 95 | 82:18 |
Visualizations
Experimental Workflow
Caption: A flowchart of the one-pot synthesis of Z-alkenes.
Proposed Reaction Mechanism for Z-Selectivity
The Z-selectivity of the Ando modification of the Horner-Wadsworth-Emmons reaction is attributed to the steric hindrance imposed by the bulky diaryloxy groups on the phosphorus atom. This steric clash influences the orientation of the reactants in the transition state of the rate-determining addition step, favoring the formation of the syn-oxaphosphetane intermediate, which subsequently collapses to the Z-alkene.[4]
Caption: Mechanism of Z-selective alkene synthesis.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Considerations for Reactions Involving Ethyl 2-(diphenoxyphosphoryl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in organic synthesis for the stereoselective formation of alkenes, and it is widely employed in the pharmaceutical and fine chemical industries. Ethyl 2-(diphenoxyphosphoryl)acetate is a key reagent in this transformation, particularly for the synthesis of α,β-unsaturated esters. Its bulky diphenoxyphosphoryl group can influence reactivity, stereoselectivity, and purification procedures, making a thorough understanding of scale-up parameters crucial for efficient and safe large-scale production.
These application notes provide a comprehensive overview of the critical considerations and detailed protocols for scaling up reactions involving this compound. The information is intended to guide researchers and process chemists in developing robust, safe, and scalable synthetic routes.
Key Reaction: Horner-Wadsworth-Emmons Olefination
The primary application of this compound is in the HWE reaction to produce α,β-unsaturated esters from aldehydes and ketones. The reaction generally proceeds with high E-selectivity.
Reaction Scheme:
Scale-Up Considerations
Scaling up any chemical process from the laboratory to a pilot or production plant introduces a new set of challenges that are not always apparent at the bench scale. For the HWE reaction with this compound, the following aspects are of paramount importance.
Thermal Safety and Reaction Calorimetry
The deprotonation of the phosphonate ester with a strong base is an exothermic event. On a large scale, the heat generated can accumulate if the rate of addition of the base is not carefully controlled, potentially leading to a thermal runaway.[1]
-
Heat Flow Calorimetry: It is highly recommended to perform heat flow calorimetry studies to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is critical for designing an adequate cooling system for the reactor and for defining safe operating limits.
-
Reagent Addition Strategy: A semi-batch process, where the base is added portion-wise or via a controlled feed, is the preferred method for large-scale reactions. This allows for the rate of heat generation to be controlled by the addition rate.
-
Thermal Stability: The thermal stability of the phosphonate reagent, the reaction intermediates, and the final product should be assessed using techniques like Differential Scanning Calorimetry (DSC) to identify any potential decomposition hazards at elevated temperatures.
Reagent and Solvent Selection and Stoichiometry
The choice of base and solvent can significantly impact the reaction's efficiency, selectivity, and ease of work-up at scale.
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Recommended) | Rationale for Scale-Up |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOt-Bu) | Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃), DBU with LiCl | Safer handling (solutions vs. pyrophoric solids), lower cost, easier to handle on a large scale. The Masamune-Roush conditions (LiCl/DBU) are effective for base-sensitive substrates. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Toluene, 2-Methyltetrahydrofuran (2-MeTHF), Deep Eutectic Solvents (DES) | Higher boiling points for better temperature control, improved phase separations during work-up, and potentially greener alternatives (DES). |
| Stoichiometry | 1.1 - 1.5 equivalents of base and phosphonate | 1.05 - 1.2 equivalents of base and phosphonate | Minimizing excess reagents reduces cost, waste, and downstream purification challenges. |
Work-up and Purification
The removal of the phosphate byproduct and other impurities is a critical step in achieving the desired product quality.
-
Aqueous Work-up: The diphenyl phosphate byproduct is more challenging to remove by simple aqueous extraction compared to the dialkyl phosphate byproducts from more common HWE reagents. Multiple extractions with a basic aqueous solution (e.g., sodium carbonate or sodium hydroxide) are often necessary.
-
Solvent Swaps: It may be advantageous to perform a solvent swap after the reaction to a solvent more suitable for crystallization or chromatography.
-
Crystallization vs. Chromatography: For large-scale production, purification by crystallization is highly preferred over chromatography due to cost and throughput. Developing a robust crystallization procedure is a key aspect of process development. The use of Ando-type HWE reagents has been shown to allow for purification by recrystallization, avoiding chromatography.[2]
-
Waste Management: The aqueous waste stream will contain phosphate salts and residual organic solvents. Proper waste treatment and disposal procedures must be in place.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific substrate and scale of operation.
Laboratory-Scale Protocol (up to 10 g)
This protocol is adapted from procedures for similar phosphonate esters and serves as a starting point for optimization.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C, depending on the substrate).
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature.
-
Allow the reaction to stir at this temperature until completion, as monitored by TLC or HPLC. The reaction may require warming to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Pilot-Scale Protocol (100 g - 1 kg)
Safety Precaution: This protocol should only be carried out by trained personnel in a facility equipped for handling large-scale chemical reactions, including appropriate reactor systems, temperature control, and emergency procedures. A thorough process hazard analysis (PHA) must be conducted before implementation.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium ethoxide solution in ethanol or DBU/LiCl
-
Toluene or 2-Methyltetrahydrofuran (2-MeTHF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
Procedure:
-
Charge the reactor with this compound (1.05 eq), the aldehyde or ketone (1.0 eq), and toluene.
-
Inert the reactor with nitrogen.
-
Cool the mixture to 0-5 °C.
-
Slowly add the sodium ethoxide solution (1.1 eq) via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by in-process control, e.g., HPLC).
-
Cool the reaction mixture to 10-15 °C and quench by the slow addition of 1 M HCl to neutralize the excess base.
-
Separate the aqueous layer.
-
Wash the organic layer with 1 M NaOH solution (2 x volume) to remove the diphenyl phosphate byproduct.
-
Wash the organic layer with water and then brine.
-
Concentrate the organic layer under reduced pressure.
-
If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate). If it is an oil, consider distillation under reduced pressure or preparative chromatography if necessary, although the latter is less ideal for large-scale operations.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for a scaled-up Horner-Wadsworth-Emmons reaction.
Caption: General workflow for the scaled-up Horner-Wadsworth-Emmons reaction.
Logical Relationship of Scale-Up Challenges
This diagram shows the interconnectedness of key challenges in scaling up the HWE reaction.
Caption: Interplay of critical factors for successful HWE reaction scale-up.
Process Analytical Technology (PAT) for Scale-Up
For robust process control and to ensure batch-to-batch consistency, the implementation of Process Analytical Technology (PAT) is highly beneficial.
-
In-situ FTIR/Raman Spectroscopy: Can be used to monitor the consumption of starting materials and the formation of the product in real-time, providing valuable kinetic data and ensuring reaction completion.
-
Automated Sampling and HPLC: An automated system can periodically draw samples from the reactor for HPLC analysis, giving precise information on conversion and impurity profiles.
By carefully considering the factors outlined in these application notes and implementing robust process controls, the successful and safe scale-up of reactions involving this compound can be achieved.
References
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons Reaction Troubleshooting
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their HWE reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction and what are its main advantages over the Wittig reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical reaction that produces an alkene from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2] It is a widely used method for creating carbon-carbon double bonds, typically favoring the formation of (E)-alkenes (trans).[1][3][4]
Key advantages over the traditional Wittig reaction include:
-
Higher Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1][5] This allows for reactions with a wider range of aldehydes and even hindered ketones.[6]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed by an aqueous extraction.[1][3][7] This simplifies the purification process compared to the removal of triphenylphosphine oxide in the Wittig reaction.[7]
-
Stereoselectivity Control: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3] Furthermore, modifications to the reaction conditions and phosphonate reagent can provide high selectivity for the (Z)-alkene.[6][7][8]
Q2: What is the general mechanism of the HWE reaction?
The reaction proceeds through the following key steps:[1][2][3][9]
-
Deprotonation: A base is used to remove the acidic proton from the carbon alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion.[2][9]
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone. This is the rate-limiting step and forms a tetrahedral intermediate.[1][2][10]
-
Oxaphosphetane Formation: The intermediate then forms a four-membered ring called an oxaphosphetane.[6][10]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble phosphate byproduct.[1][3][10]
Troubleshooting Low Yield
Low product yield is a common issue in the HWE reaction. The following guide provides potential causes and solutions to improve your reaction outcome.
Q3: My HWE reaction is giving a low or no yield. What are the possible causes and how can I fix it?
Several factors can contribute to low yields in the HWE reaction. Here are the most common issues and their corresponding troubleshooting strategies:
-
Ineffective Deprotonation: The base may not be strong enough to deprotonate the phosphonate ester effectively.[11] This is particularly true if the phosphonate has electron-donating groups that decrease the acidity of the alpha-proton.[11]
-
Solution: Switch to a stronger base. Common choices include sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium (n-BuLi).[11] For substrates that are sensitive to strong bases, milder conditions like the Masamune-Roush conditions (LiCl with an amine base like DBU) can be employed.[1][11]
-
-
Low Reaction Temperature: The reaction rate may be too slow at the temperature you are using.[11]
-
Solution: Gradually increase the reaction temperature. While many HWE reactions are run at low temperatures (e.g., -78 °C or 0 °C), some show improved yields at room temperature or even with gentle heating.[11]
-
-
Steric Hindrance: Bulky groups on either the phosphonate reagent or the carbonyl compound can hinder the reaction.[11]
-
Solution: Increase the reaction time or the concentration of the reactants to favor the reaction equilibrium.
-
-
Decomposition of Reactants: Base-sensitive functional groups on your aldehyde or ketone may be undergoing side reactions.[11]
-
Poor Quality Reagents: Impurities in the phosphonate ester, aldehyde/ketone, or solvent can interfere with the reaction.
-
Solution: Ensure all reagents are pure and the solvents are anhydrous. If necessary, purify the phosphonate ester by distillation or chromatography.
-
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving E/Z Selectivity in Olefination with Ethyl 2-(diphenoxyphosphoryl)acetate
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction using Ethyl 2-(diphenoxyphosphoryl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your olefination reactions for desired E/Z selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during olefination reactions with this compound.
Q1: My reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and solutions?
Potential Causes:
-
Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate reagent. The acidity of the α-proton is crucial for the reaction to initiate.
-
Presence of Moisture: Any moisture in the reaction will quench the strong base and the phosphonate carbanion, halting the reaction.
-
Low Reaction Temperature: While low temperatures are often used to control selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion.
-
Steric Hindrance: A sterically bulky aldehyde or ketone can hinder the approach of the phosphonate carbanion.
-
Impure Reactants: The purity of the aldehyde, phosphonate reagent, and solvent can significantly impact the reaction outcome.
Suggested Solutions:
-
Optimize the Base:
-
Ensure you are using a sufficiently strong and fresh base. For Z-selectivity, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. For challenging substrates, stronger bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) may be necessary.
-
Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Adjust the Reaction Temperature:
-
If the reaction is sluggish at low temperatures (e.g., -78 °C), consider allowing it to slowly warm to a higher temperature (e.g., 0 °C or room temperature) after the initial addition of the aldehyde. Monitor the reaction progress by TLC or LC-MS.
-
-
Address Steric Hindrance:
-
Increase the reaction time to allow for the slower reaction to proceed.
-
Consider using a less sterically hindered phosphonate reagent if possible, though this will change the selectivity.
-
-
Purify Reactants:
-
Ensure the aldehyde is free of acidic impurities or water. It can be helpful to freshly distill or purify the aldehyde before use.
-
Q2: I am observing poor E/Z selectivity, with a mixture of isomers close to 1:1. How can I improve this?
Potential Causes:
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature all play a critical role in determining the stereochemical outcome.
-
Equilibration of Intermediates: Conditions that allow for the equilibration of the reaction intermediates will generally favor the thermodynamically more stable E-isomer.[1]
-
Structure of the Aldehyde: The steric and electronic properties of the aldehyde can influence the selectivity.
Suggested Solutions to Favor Z-selectivity (Ando Modification):
-
Phosphonate Structure: this compound is an "Ando-type" reagent, where the electron-withdrawing phenoxy groups on the phosphorus atom inherently favor the formation of the Z-isomer.[2][3]
-
Base and Solvent Selection:
-
Use a strong, non-coordinating base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Employ a polar aprotic solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).
-
-
Low Temperature: Perform the reaction at low temperatures, typically -78 °C, to kinetically trap the desired intermediate that leads to the Z-alkene.
Suggested Solutions to Favor E-selectivity:
-
Change in Reaction Conditions: While diarylphosphonoacetates are predisposed to Z-selectivity, altering the conditions can favor the E-isomer.
-
Base Cation: The use of lithium-based strong bases (e.g., n-BuLi, LDA) can sometimes favor the E-isomer.
-
Higher Temperature: Allowing the reaction to warm to room temperature can promote equilibration and lead to a higher proportion of the thermodynamically more stable E-isomer.[1]
-
Protic Solvents: While less common for HWE reactions, the presence of protic solvents can sometimes alter selectivity.
-
Q3: I am observing unexpected byproducts in my reaction mixture. What could they be and how can I avoid them?
Potential Causes and Byproducts:
-
β-Hydroxyphosphonate: If the elimination step of the HWE reaction is slow or fails to occur, the β-hydroxyphosphonate intermediate may be isolated as the final product. This is more common when the α-substituent on the phosphonate is not sufficiently electron-withdrawing.[1]
-
Aldol Condensation of the Aldehyde: If the aldehyde is enolizable and the base is very strong, self-condensation of the aldehyde can occur as a side reaction.
-
Michael Addition: If the product is an α,β-unsaturated carbonyl compound, a second molecule of the phosphonate carbanion can potentially undergo a Michael addition to the newly formed double bond.
Suggested Solutions:
-
Ensure Complete Elimination:
-
The diphenoxyphosphoryl group is generally electron-withdrawing enough to promote elimination. If you are isolating the β-hydroxyphosphonate, ensure your workup conditions are not quenching the reaction prematurely.
-
-
Minimize Aldol Condensation:
-
Add the aldehyde slowly to the solution of the phosphonate carbanion at a low temperature to maintain a low concentration of the aldehyde.
-
Use a base that is more sterically hindered to disfavor deprotonation of the aldehyde.
-
-
Prevent Michael Addition:
-
Use a stoichiometry of 1:1 or a slight excess of the aldehyde to the phosphonate reagent.
-
Keep the reaction time to a minimum once the starting aldehyde has been consumed (as monitored by TLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the diphenoxyphosphoryl group in determining the E/Z selectivity?
The diphenoxyphosphoryl group is electron-withdrawing, which is a key feature of so-called "Ando-type" Horner-Wadsworth-Emmons reagents. This electronic property is believed to accelerate the elimination of the oxaphosphetane intermediate, favoring a kinetic pathway that leads to the formation of the Z-alkene, especially under conditions that prevent equilibration of the intermediates (e.g., low temperature).[2][3]
Q2: How can I reliably achieve high Z-selectivity with this compound?
To achieve high Z-selectivity, you should employ conditions that favor the kinetic product. This typically involves:
-
Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Temperature: Deprotonation of the phosphonate at 0 °C, followed by cooling to -78 °C before the slow addition of the aldehyde. The reaction is then maintained at -78 °C.
Q3: Is it possible to obtain the E-isomer preferentially with this reagent?
While this compound is designed for Z-selectivity, you can influence the reaction to favor the E-isomer, although achieving very high E-selectivity might be challenging. To do this, you would use conditions that promote thermodynamic control:
-
Base: Lithium-based reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).
-
Temperature: Allowing the reaction to warm to room temperature or even gentle heating can favor the formation of the more stable E-alkene.[1]
Q4: What is a standard workup procedure for a Horner-Wadsworth-Emmons reaction?
A typical aqueous workup involves:
-
Quenching the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allowing the mixture to warm to room temperature.
-
Adding water and extracting the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing the combined organic layers with water and then with brine to remove the water-soluble phosphate byproduct.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
-
Purifying the crude product by flash column chromatography on silica gel to separate the desired alkene from any remaining impurities and byproducts.
Q5: How can I separate the E and Z isomers if my reaction gives a mixture?
Separating E and Z isomers can often be achieved by flash column chromatography on silica gel. The difference in polarity between the two isomers is usually sufficient for separation. In more challenging cases, specialized techniques such as chromatography on silver nitrate-impregnated silica gel or preparative HPLC may be required.[4]
Data Presentation
The following tables summarize the effect of various reaction parameters on the E/Z selectivity of olefination reactions with diarylphosphonoacetates, including this compound and its close analogs.
Table 1: Influence of Base and Temperature on E/Z Selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio |
| Ethyl diphenylphosphonoacetate | p-Tolualdehyde | NaH | THF | -78 | 1:3.67[5] |
| This compound | Benzaldehyde | NaH | THF | -78 | Predominantly Z |
| This compound | Heptanal | NaH | THF | -78 | Predominantly Z |
| This compound | Benzaldehyde | n-BuLi | THF | 25 | Predominantly E |
| This compound | Heptanal | n-BuLi | THF | 25 | Predominantly E |
Table 2: Comparison of Conditions for Z vs. E Selectivity
| Parameter | Condition for High Z-Selectivity | Condition for High E-Selectivity | Rationale |
| Phosphonate | Diarylphosphonoacetate (Ando) | Trialkylphosphonoacetate | Electron-withdrawing aryl groups favor kinetic Z-product. |
| Base Cation | K⁺, Na⁺ (e.g., KHMDS, NaH) | Li⁺ (e.g., n-BuLi, LDA) | Less coordinating cations can favor Z-pathway. |
| Temperature | Low (-78 °C) | Higher (0 °C to RT) | Low temperature favors kinetic control (Z); higher temperature favors thermodynamic control (E).[1] |
| Solvent | Aprotic polar (e.g., THF) | Aprotic polar (e.g., THF) | Solvent effects are generally less pronounced than base and temperature. |
Experimental Protocols
Protocol 1: Z-Selective Olefination
This protocol is adapted from a known procedure for a similar diarylphosphonoacetate and is expected to yield high Z-selectivity.[5]
Materials:
-
This compound (1.1 equivalents)
-
Aldehyde (1.0 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the stirred suspension.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: E-Selective Olefination
This protocol is designed to favor the formation of the thermodynamically more stable E-isomer.
Materials:
-
This compound (1.1 equivalents)
-
Aldehyde (1.0 equivalent)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add a solution of this compound in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: General experimental workflow for the HWE reaction.
Caption: Troubleshooting decision tree for HWE reactions.
References
Technical Support Center: Ethyl 2-(diphenoxyphosphoryl)acetate Reactions
Welcome to the technical support center for Ethyl 2-(diphenoxyphosphoryl)acetate. This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered when using this Horner-Wadsworth-Emmons (HWE) reagent with bases.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my desired alkene product. What are the potential causes?
A low yield in a Horner-Wadsworth-Emmons reaction can stem from several competing side reactions, primarily saponification of the ethyl ester and self-condensation of the phosphonate reagent.
-
Saponification (Ester Hydrolysis): This is the base-promoted hydrolysis of the ethyl ester group to a carboxylate salt.[1][2][3] This reaction is particularly prevalent when using hydroxide-containing bases (e.g., NaOH, KOH) or when there is residual water in the reaction mixture. The resulting phosphonate carboxylate is typically water-soluble after workup and will not proceed to the olefination step.
-
Self-Condensation (Claisen-Type): The phosphonate carbanion, once formed, is a potent nucleophile. In the absence of the target aldehyde or ketone, or at high concentrations, it can attack the carbonyl group of another molecule of this compound.[4][5][6] This leads to the formation of a β-keto phosphonate dimer and reduces the amount of reagent available for the desired reaction.
Q2: My reaction is complete, but after workup, I have re-isolated my starting material or a very polar, water-soluble phosphorus-containing compound. What happened?
This is a classic symptom of saponification.[1][7][8] The base hydrolyzed the ethyl ester to the corresponding carboxylic acid (as a salt). During acidic workup, this salt is protonated to form 2-(diphenoxyphosphoryl)acetic acid. This byproduct is much more polar than the starting ester and may be difficult to extract from the aqueous phase, leading to apparent loss of material or isolation of this polar side-product. To confirm, check the aqueous layer for your phosphorus compound.
Q3: The stereoselectivity of my reaction is poor, or I am getting the undesired isomer. How can I improve this?
The stereochemical outcome of the HWE reaction is highly dependent on reaction conditions and the structure of the reactants.[9] this compound, an Ando-type reagent, is known to favor the formation of (Z)-alkenes.[9]
-
To Favor (Z)-Alkenes: Use conditions known to promote Z-selectivity with diarylphosphonoacetates, such as using sodium hydride (NaH) in anhydrous THF at low temperatures (-78 °C).
-
To Favor (E)-Alkenes: While this reagent is biased towards Z-selectivity, general conditions that favor (E)-alkenes in HWE reactions include the use of lithium or sodium bases in protic solvents or higher reaction temperatures, though this may also promote side reactions.[10][11] For reliable E-selectivity, a different phosphonate reagent, such as one with dialkyl phosphonate esters (e.g., diethylphosphonoacetate), is often a better choice.
Troubleshooting Guides
Guide 1: Diagnosing and Preventing Saponification
Saponification is the hydrolysis of the ester functional group in a basic medium.[1][2]
Symptoms:
-
Low or no yield of the desired alkene.
-
Isolation of 2-(diphenoxyphosphoryl)acetic acid post-workup.
-
Formation of a significant amount of water-soluble byproducts.
-
Reaction mixture requires a large amount of acid to neutralize during workup.
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Traces of water can lead to the formation of hydroxide ions, which readily hydrolyze the ester.
-
Choice of Base: Avoid aqueous bases like NaOH and KOH. Opt for non-hydroxide bases.
-
Temperature Control: Perform the deprotonation and subsequent reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of the hydrolysis side reaction.
Guide 2: Minimizing Self-Condensation
This side reaction occurs when the phosphonate enolate attacks another molecule of the starting ester.[4]
Symptoms:
-
Reduced yield of the target alkene.
-
Presence of a higher molecular weight byproduct, often a β-keto phosphonate.
-
TLC analysis shows a new, less polar spot in addition to starting material and product.
Solutions:
-
Slow Addition: Add the phosphonate reagent slowly to a solution of the base at low temperature. This keeps the instantaneous concentration of the free carbanion low.
-
Reverse Addition: Add the base slowly to a solution of the phosphonate and the aldehyde/ketone. This ensures the carbanion reacts with the carbonyl compound as soon as it is formed.
-
Maintain Low Temperatures: Lower temperatures disfavor the condensation reaction.
Data Presentation
Table 1: Comparison of Common Bases
| Base | Formula | Type | Common Conditions | Primary Side Reaction Risk |
| Sodium Hydride | NaH | Non-nucleophilic | Anhydrous THF, 0 to -78 °C | Low (if anhydrous) |
| n-Butyllithium | n-BuLi | Strong, Nucleophilic | Anhydrous THF, -78 °C | Can add to ester if not controlled |
| Potassium Carbonate | K₂CO₃ | Weak | THF/H₂O | High risk of Saponification[12] |
| Triethylamine | Et₃N | Organic Amine | THF, often with LiCl/LiBr | Low, but often requires Lewis acid |
| Sodium Hydroxide | NaOH | Strong, Nucleophilic | Aqueous/Alcoholic solvents | Very high risk of Saponification[13] |
Experimental Protocols
Protocol 1: General Procedure for (Z)-Selective HWE Reaction
This protocol is adapted from established methods for Ando-type reagents to maximize Z-alkene formation and minimize side reactions.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 5 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 mmol) to the cold THF. To this suspension, slowly add a solution of this compound (1.5 mmol) in anhydrous THF (2 mL).
-
Anion Formation: Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (1 mL) dropwise to the reaction mixture.
-
Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Once the reaction is complete, quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Troubleshooting Workflow
References
- 1. scribd.com [scribd.com]
- 2. Saponification - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. askthenerd.com [askthenerd.com]
- 5. sarthaks.com [sarthaks.com]
- 6. m.youtube.com [m.youtube.com]
- 7. vernier.com [vernier.com]
- 8. cdn.prexams.com [cdn.prexams.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Anhydrous Conditions for Phosphonate Reactions
Welcome to the technical support center for ensuring anhydrous conditions in phosphonate reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with moisture-sensitive phosphonate chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My phosphonate reaction failed, and I suspect water contamination. What are the most common sources of moisture?
A1: Water contamination is a frequent cause of low yields or complete failure in phosphonate synthesis.[1] The primary sources of moisture include:
-
Solvents: Even "anhydrous" grade solvents from commercial suppliers can absorb atmospheric moisture once opened.[2]
-
Reagents: Many reagents, particularly salts like potassium carbonate or cesium carbonate, are hygroscopic and will readily absorb water from the air.[3]
-
Glassware: Water molecules can adsorb onto the surface of glassware, even if it appears dry to the naked eye.[4]
-
Atmosphere: Direct exposure of the reaction mixture to the laboratory atmosphere will introduce moisture.[5]
Q2: How can I effectively dry my solvents to ensure anhydrous conditions?
A2: Proper solvent drying is critical. The choice of drying method depends on the solvent and the required level of dryness.
-
Using Drying Agents: Anhydrous inorganic salts are commonly used to remove water from solvents.[6] Molecular sieves (3Å or 4Å) are highly effective for many common solvents.[4][7] Other agents like calcium hydride (CaH₂), sodium metal with benzophenone, and phosphorus pentoxide (P₄O₁₀) are used for more rigorous drying.[8][9]
-
Solvent Stills: For exceptionally dry solvents, distillation from a suitable drying agent is recommended.[10] For example, tetrahydrofuran (THF) is often distilled from sodium/benzophenone ketyl, which provides a visual indicator (a deep blue color) of anhydrous conditions.[10][11]
-
Solvent Purification Systems: Many laboratories now use automated solvent purification systems that pass solvents through columns of drying agents, providing a convenient source of anhydrous solvents.
For detailed protocols on solvent drying, please refer to the "Experimental Protocols" section below.
Q3: What are the best practices for handling and storing hygroscopic reagents?
A3: Hygroscopic reagents must be handled carefully to prevent moisture absorption.
-
Storage: Store hygroscopic solids in a desiccator over a drying agent. For highly sensitive materials, storage inside a glovebox is recommended.[5][12]
-
Weighing and Dispensing: Whenever possible, weigh and handle hygroscopic reagents in an inert atmosphere, such as inside a glovebox or a glove bag.[3][13] If a glovebox is unavailable, work quickly and minimize the reagent's exposure to the atmosphere.
-
Pre-filled Vials: For commonly used hygroscopic salts, consider using pre-weighed, sealed vials that can be used directly in the reaction.[3]
Q4: My glassware appears clean and dry. Do I still need to take extra steps to remove moisture?
A4: Yes. Glass surfaces have microscopic pores that can trap significant amounts of water.[4]
-
Oven Drying: The most common method is to dry glassware in an oven at a temperature above 100°C (typically 125-150°C) for several hours or overnight.[4][5]
-
Flame Drying: For immediate use, glassware can be flame-dried under a flow of inert gas. This should be done with caution by trained personnel.[4]
-
Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas (like nitrogen or argon) to prevent atmospheric moisture from re-adsorbing as it cools.[14][15]
Q5: What is the purpose of using a Schlenk line or a glovebox?
A5: A Schlenk line or a glovebox is essential for creating and maintaining an inert atmosphere, thereby excluding moisture and oxygen from the reaction.[12][16][17]
-
Schlenk Line: A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from a flask and backfilling with an inert gas.[15][16] This "evacuate-refill" cycle is typically repeated three times to ensure a truly inert atmosphere.[14][17] It is suitable for most air- and moisture-sensitive reactions.
-
Glovebox: A glovebox provides a sealed environment filled with a continuously purified inert gas, maintaining very low levels of oxygen and water (often <1 ppm).[12][13][18] It is ideal for handling highly sensitive reagents and for operations that are difficult to perform on a Schlenk line, such as weighing solids or preparing samples for analysis.[12][13]
Q6: How can I confirm that my reaction conditions are truly anhydrous?
A6: Several indicators can be used to confirm anhydrous conditions.
-
Sodium/Benzophenone Ketyl: As mentioned earlier, the deep blue color of the sodium/benzophenone ketyl radical in solvents like THF and diethyl ether is a reliable indicator of very low water and oxygen content.[11] The color will persist when the solvent is dry.
-
Chemical Indicators: Certain chemical indicators can be added to solvents to test for the presence of water. However, care must be taken to ensure they do not interfere with the subsequent reaction.
-
Karl Fischer Titration: This is a highly accurate quantitative method for determining the water content in solvents and reagents, often used for quality control of anhydrous solvents.[7]
Data Presentation
Table 1: Efficiency of Common Drying Agents for Tetrahydrofuran (THF)
| Drying Agent | Method | Time | Final Water Content (ppm) |
| 3Å Molecular Sieves | Storage (20% m/v) | 3 days | ~4 |
| Activated Alumina | Column Passage | N/A | <10 |
| Calcium Hydride (CaH₂) | Distillation | N/A | Variable |
| Sodium/Benzophenone | Distillation | Until blue | <20 |
Data compiled from various sources for illustrative purposes.[4][7]
Table 2: Water Content of Commercially Available "Anhydrous" Solvents vs. Properly Dried Solvents
| Solvent | "Anhydrous" Grade (Typical ppm) | After Drying over 3Å Sieves (ppm) | After Distillation from CaH₂ (ppm) |
| Dichloromethane | 20-50 | <10 | ~13 |
| Acetonitrile | 30-100 | <10 | N/A |
| Toluene | 20-50 | <10 | N/A |
Data compiled from various sources for illustrative purposes.[7]
Experimental Protocols
Protocol 1: Drying Dichloromethane (DCM) using Calcium Hydride
-
Pre-drying (Optional but Recommended): Stir the DCM over anhydrous calcium chloride for several hours.
-
Setup: Assemble a distillation apparatus that has been oven- or flame-dried. Include a drying tube on the receiving flask.
-
Distillation: Add calcium hydride to the DCM in the distillation flask.
-
Reflux: Gently reflux the DCM over the calcium hydride for at least one hour under an inert atmosphere.
-
Collection: Distill the dry DCM and collect it in the receiving flask under an inert atmosphere.
-
Storage: Store the freshly distilled DCM over activated 3Å molecular sieves in a sealed flask.
Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Oven-dry or flame-dry all necessary glassware (e.g., Schlenk flask, condenser, dropping funnel).
-
Assembly: Assemble the glassware while hot and connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Evacuate the assembled apparatus using the vacuum manifold of the Schlenk line. Then, slowly backfill with a positive pressure of inert gas (nitrogen or argon). Repeat this cycle at least three times.[14][17]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas line to a bubbler.
Mandatory Visualizations
Caption: Workflow for setting up an anhydrous phosphonate reaction.
Caption: Troubleshooting guide for failed anhydrous reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. hepatochem.com [hepatochem.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Drying solvents and Drying agents [delloyd.50megs.com]
- 9. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. Schlenk line - Wikipedia [en.wikipedia.org]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 18. ucd.ie [ucd.ie]
Technical Support Center: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on addressing the incomplete conversion of aldehydes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My HWE reaction is showing incomplete conversion of the starting aldehyde. What are the common causes and how can I address them?
A1: Incomplete conversion is a frequent issue in HWE reactions. The primary causes can be categorized as follows:
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Ineffective Deprotonation of the Phosphonate: The base may not be strong enough to fully deprotonate the phosphonate, leading to a lower concentration of the active carbanion.
-
Solution: Switch to a stronger base. Common choices include sodium hydride (NaH), lithium hydride (LiH), or n-butyllithium (n-BuLi). For substrates sensitive to strong bases, milder conditions such as lithium chloride with an amine base (e.g., DBU or triethylamine) can be effective.[1]
-
-
Low Reaction Temperature: The reaction rate may be too slow at the temperature employed.
-
Solution: Gradually increase the reaction temperature. While many HWE reactions are initiated at low temperatures (e.g., 0 °C or -78 °C), allowing the reaction to warm to room temperature or even gentle heating can improve yields.[2]
-
-
Steric Hindrance: Bulky groups on either the aldehyde or the phosphonate reagent can sterically hinder the reaction. Aldehydes are generally more reactive than ketones due to less steric hindrance.[3]
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Solution: If steric hindrance is suspected, increasing the reaction time or using a less sterically hindered phosphonate reagent, if possible, may improve conversion.
-
-
Insufficient Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). Continue the reaction until the starting aldehyde is consumed.
-
Q2: I am observing low yields despite complete consumption of the aldehyde. What could be the issue?
A2: Low yields can result from several factors, even with complete conversion of the starting material:
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Side Reactions: The aldehyde may be undergoing side reactions, such as self-condensation (aldol reaction), especially under strongly basic conditions.
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Solution: Add the aldehyde slowly to the solution of the deprotonated phosphonate at a low temperature to minimize self-condensation. Using a slight excess of the phosphonate reagent (1.1-1.2 equivalents) can also help ensure the aldehyde is consumed by the desired reaction pathway.
-
-
Product Decomposition: The desired alkene product may be unstable under the reaction or workup conditions.
-
Solution: If product instability is suspected, consider milder reaction conditions or a modified workup procedure.
-
-
Issues During Workup and Purification: The water-soluble phosphate byproduct of the HWE reaction is a key advantage, but improper extraction can lead to loss of product.
-
Solution: Ensure thorough extraction with an appropriate organic solvent. The dialkylphosphate salt byproduct is easily removed by aqueous extraction.
-
Q3: How does the choice of base affect the outcome of my HWE reaction with an aldehyde?
A3: The choice of base is critical and influences both the reaction rate and the stereoselectivity (the E/Z ratio of the resulting alkene).
-
Strong Bases (e.g., NaH, n-BuLi): These are commonly used for deprotonating phosphonates, especially those that are less acidic. They generally favor the formation of the thermodynamically more stable (E)-alkene.[1]
-
Milder Bases (e.g., DBU, K₂CO₃, TEA with LiCl): These are employed for substrates that are sensitive to stronger bases. The Masamune-Roush conditions (DBU/LiCl) are a convenient method for synthesizing (E)-isomers.
-
Potassium Bases with Crown Ethers (e.g., KHMDS/18-crown-6): These conditions can favor the formation of the (Z)-alkene, particularly when used with modified phosphonate reagents (Still-Gennari modification).
Q4: My aldehyde has other sensitive functional groups. How can I prevent them from reacting?
A4: If your aldehyde contains base-sensitive functional groups, protecting group chemistry is often necessary.
-
Solution: Convert the sensitive functional group into a stable protecting group that is inert to the HWE reaction conditions. For example, alcohols can be protected as silyl ethers. After the HWE reaction, the protecting group can be removed to regenerate the original functionality.
Data Presentation: Impact of Reaction Conditions on Yield and Stereoselectivity
The following tables summarize quantitative data on how different reaction parameters can affect the yield and stereoselectivity of the HWE reaction with aldehydes.
Table 1: Comparison of Different Bases in the HWE Reaction
| Entry | Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 0 to RT | 95 | >98:2 |
| 2 | Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | Neat | RT | - | >99:1 |
| 3 | Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | - | 95:5 |
| 4 | Ethyl 2-(diphenylphosphono)propionate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 91 | 94:6 |
Table 2: Effect of Solvent on HWE Reaction of 3-phenylpropionaldehyde
| Entry | Base | Solvent | Temperature | Yield (%) | E/Z Ratio |
| 1 | i-PrMgBr | Toluene | Reflux | 82 | 95:5 |
| 2 | i-PrMgBr | Dioxane | Reflux | 93 | 90:10 |
| 3 | i-PrMgBr | THF | Reflux | - | 87:13 |
| 4 | n-BuLi | Toluene | Reflux | 18 | 91:9 |
| 5 | n-BuLi | THF | Reflux | 33 | 42:58 |
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol describes a standard procedure for the (E)-selective olefination of an aldehyde.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a slurry.
-
Deprotonation: Cool the slurry to 0 °C in an ice bath. Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Synthesis of Phosphonate Esters via the Michaelis-Arbuzov Reaction
This protocol outlines the preparation of the phosphonate reagent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the alkyl halide (e.g., benzyl bromide, 1.0 equivalent) and a trialkyl phosphite (e.g., triethyl phosphite, 1.2 equivalents).[4]
-
Heating: Heat the reaction mixture, typically to 150-160 °C.[4]
-
Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is generally complete within 2-4 hours.[4]
-
Purification: Upon completion, purify the product by vacuum distillation to remove the alkyl halide byproduct and any unreacted starting materials.[4]
Visualizations
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons olefination.
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Decision tree for troubleshooting incomplete aldehyde conversion in HWE reactions.
References
Removal of unreacted Ethyl 2-(diphenoxyphosphoryl)acetate from product
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted reagents and byproducts from their reaction mixtures. The following sections focus on the specific issue of removing unreacted Ethyl 2-(diphenoxyphosphoryl)acetate from a product, likely an α,β-unsaturated ester, formed via a Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide
Issue: Residual this compound Detected in the Final Product
This guide will walk you through a systematic approach to identify the source of the impurity and effectively remove it.
1. Initial Assessment & Quick Troubleshooting
| Question | Possible Cause | Suggested Action |
| Was the aqueous work-up performed correctly? | Incomplete removal of the water-soluble phosphate byproduct. The byproduct of the HWE reaction, a dialkylphosphate salt, is typically removed by aqueous extraction.[1][2] | Repeat the aqueous wash of the organic layer. Consider using brine to break up any emulsions. |
| Is the impurity the unreacted starting material or the phosphate byproduct? | Incomplete reaction or inefficient work-up. | Obtain analytical data (e.g., ¹H NMR, LC-MS) to confirm the identity of the impurity. The unreacted phosphonate will have a different spectroscopic signature than the phosphate byproduct. |
| Was the reaction driven to completion? | Insufficient reaction time, incorrect temperature, or stoichiometry issues. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time or re-evaluating the reaction conditions. |
2. Optimizing the Purification Strategy
If initial troubleshooting does not resolve the issue, a more refined purification strategy is necessary. The choice of method will depend on the physical properties of your product and the persistent phosphonate impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
This compound is a phosphonate reagent commonly used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters.[2][3] While the phosphate byproduct of the HWE reaction is generally water-soluble and easily removed, the unreacted starting phosphonate is an organic molecule with moderate polarity and a relatively high boiling point, making its removal from a product with similar properties challenging.
Q2: What are the key differences in physical properties I can exploit for separation?
The primary differences to leverage are polarity and solubility. Your α,β-unsaturated ester product is likely to be less polar than the phosphonate reagent. This difference is the basis for separation by flash column chromatography. Additionally, solubility differences in various solvent systems can be exploited for recrystallization.
Q3: Can I remove the unreacted phosphonate with a simple aqueous extraction?
It is unlikely that a simple aqueous extraction will completely remove the unreacted this compound as it is an organic molecule with limited water solubility.[4] However, the phosphate byproduct generated during the reaction is a salt and should be readily removed with an aqueous work-up.[1][2]
Q4: When should I choose flash chromatography over recrystallization?
Flash chromatography is generally the more versatile and often more effective method for separating compounds with different polarities.[5][6] Recrystallization is a good option if your product is a solid at room temperature and you can identify a solvent system where the product's solubility is significantly different from that of the phosphonate impurity at different temperatures.
Q5: My ¹H NMR shows a complex mixture of impurities. What could they be?
Besides the unreacted phosphonate, other impurities could include byproducts from side reactions of the HWE reaction or decomposition of starting materials or products. If the reaction was not run under inert conditions, oxidation products could also be present. A thorough analysis of the crude reaction mixture by LC-MS can help in identifying these minor components.
Data Presentation
To effectively plan a separation, it is crucial to understand the physical properties of the compounds involved. Below is a table summarizing the properties of this compound and a representative α,β-unsaturated ester product, ethyl cinnamate.
| Property | This compound (Estimated) | Ethyl Cinnamate (Typical Product) |
| Molecular Formula | C₁₆H₁₇O₅P | C₁₁H₁₂O₂ |
| Molecular Weight | 320.28 g/mol | 176.21 g/mol [7] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[8] |
| Boiling Point | > 300 °C (High) | 271 °C[9] |
| Solubility | Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane, THF). Limited solubility in water. | Soluble in organic solvents like ethanol and ether; limited solubility in water.[7] |
| Polarity | Moderately Polar | Less Polar |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Byproduct Removal
This protocol is designed to remove the water-soluble phosphate byproduct after the HWE reaction.
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat Washes: Wash the organic layer two more times with deionized water.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Flash Column Chromatography
This protocol is for the separation of the less polar α,β-unsaturated ester from the more polar unreacted phosphonate.
-
TLC Analysis: Develop a TLC solvent system that gives good separation between your product and the phosphonate. A common starting point is a mixture of hexane and ethyl acetate.[5] The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle positive pressure.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol is suitable if your product is a solid.
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. CAS 103-36-6: Ethyl cinnamate | CymitQuimica [cymitquimica.com]
- 8. Page loading... [guidechem.com]
- 9. Ethyl cinnamate - Wikipedia [en.wikipedia.org]
Formation of β-hydroxyphosphonate byproduct and its prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of β-hydroxyphosphonate byproducts and other common issues encountered during phosphonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of β-hydroxyphosphonate byproduct formation?
A1: The formation of a stable β-hydroxyphosphonate is a known outcome in the Horner-Wadsworth-Emmons (HWE) reaction when the phosphonate reagent lacks an alpha electron-withdrawing group (EWG).[1] In the absence of an EWG, the final elimination step to form the alkene is inhibited, leading to the isolation of the β-hydroxyphosphonate intermediate.[1]
Q2: How can I detect the presence of a β-hydroxyphosphonate byproduct in my reaction mixture?
A2: The presence of a β-hydroxyphosphonate byproduct can be identified using standard spectroscopic techniques. In ³¹P NMR spectroscopy, the chemical shift of the phosphorus atom in a β-hydroxyphosphonate will differ from that of the starting phosphonate and the desired alkene product. ¹H NMR spectroscopy will show characteristic signals for the hydroxyl proton and the protons on the carbon backbone. Mass spectrometry can also be used to confirm the molecular weight of the byproduct.
Q3: Are there other common side reactions to be aware of during phosphonate synthesis?
A3: Yes, other side reactions can occur depending on the specific reaction and conditions. In the Pudovik synthesis of α-hydroxyphosphonates, a common side reaction is the base-catalyzed phospha-Brook rearrangement of the α-hydroxyphosphonate to a phosphate ester.[2] In the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, hydrolysis of the phosphonate esters can be a competing reaction.
Troubleshooting Guide: Horner-Wadsworth-Emmons Reaction
This guide addresses the specific issue of β-hydroxyphosphonate byproduct formation during the Horner-Wadsworth-Emmons reaction.
Issue: My Horner-Wadsworth-Emmons reaction is yielding a β-hydroxyphosphonate instead of the expected alkene.
| Potential Cause | Recommended Solution |
| Lack of an α-Electron-Withdrawing Group (EWG) on the Phosphonate | The presence of a strong anion-stabilizing group (e.g., CO₂Me, COMe, CN, SO₂R) on the carbon alpha to the phosphorus is crucial for the elimination step that forms the alkene.[3] Without a sufficiently electron-withdrawing group, the reaction stalls at the β-hydroxyphosphonate intermediate.[1][3] Ensure your phosphonate reagent is appropriately substituted. |
| Reaction Temperature | Lower reaction temperatures can sometimes favor the formation of the β-hydroxyphosphonate adduct over the elimination product. If your phosphonate does have an EWG, consider increasing the reaction temperature to promote the elimination step. |
| Choice of Base and Cations | The choice of base and counterion can influence the stereoselectivity and efficiency of the elimination. For standard HWE reactions favoring E-alkenes, sodium or lithium bases are common. For Z-alkene selectivity, potassium bases with crown ethers are often used.[3] While less directly linked to β-hydroxyphosphonate formation, ensuring the appropriate base is used for your specific substrate is important for reaction success. |
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction for Alkene Synthesis
This protocol is a general guideline for a Horner-Wadsworth-Emmons reaction designed to produce an alkene and assumes the phosphonate reagent contains an appropriate electron-withdrawing group.
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate reagent (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Deprotonation: Cool the solution to the appropriate temperature (typically 0 °C or -78 °C) and add a strong base (e.g., sodium hydride, n-butyllithium) dropwise. Stir the mixture for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Synthesis of a β-Hydroxyphosphonate
This protocol is designed for the intentional synthesis of a β-hydroxyphosphonate by utilizing a phosphonate reagent that lacks an electron-withdrawing group.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the phosphonate reagent (e.g., dimethyl methylphosphonate) (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add a strong base such as n-butyllithium (1.0 equivalent) dropwise. Stir for 30 minutes.
-
Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction and Workup: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the resulting β-hydroxyphosphonate by column chromatography.
Data Summary
| Reaction | Phosphonate Substituent | Primary Product |
| Horner-Wadsworth-Emmons | With α-Electron-Withdrawing Group (e.g., -CO₂Et) | Alkene |
| Horner-Wadsworth-Emmons | Without α-Electron-Withdrawing Group | β-Hydroxyphosphonate |
Visualizations
Caption: Horner-Wadsworth-Emmons reaction pathways.
Caption: Troubleshooting workflow for HWE reactions.
References
Still-Gennari Modification for Z-Alkene Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Still-Gennari modification for the synthesis of Z-alkenes.
Frequently Asked Questions (FAQs)
1. What is the primary advantage of the Still-Gennari modification over the standard Horner-Wadsworth-Emmons (HWE) reaction?
The key advantage of the Still-Gennari modification is its high selectivity for the synthesis of Z-alkenes.[1] The standard HWE reaction typically favors the formation of the thermodynamically more stable E-alkene.[1] The Still-Gennari modification provides a reliable method to access the sterically more hindered Z-isomer with high stereoselectivity.[1]
2. What are the key reagents and conditions for a successful Still-Gennari olefination?
A successful Still-Gennari reaction generally requires the following:
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Phosphonate Reagent: A phosphonate with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl)phosphonoacetates.[1][2]
-
Base: A strong, non-coordinating base is crucial. Potassium bis(trimethylsilyl)amide (KHMDS) is frequently used.[1][2]
-
Additive: 18-crown-6 is used to sequester the potassium cation, which enhances the base's reactivity and prevents unwanted side reactions.[1][3]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the typical solvent.[1]
-
Temperature: The reaction is performed at low temperatures, usually -78 °C, to ensure kinetic control.[1][2]
3. Why is the reaction performed at -78 °C?
The low temperature is critical for achieving high Z-selectivity. The Still-Gennari modification operates under kinetic control.[1] At -78 °C, the formation of the initial erythro intermediate and its subsequent irreversible elimination to the Z-alkene is favored.[1] Warmer temperatures can lead to equilibration to the more stable threo intermediate, resulting in a loss of stereoselectivity and the formation of the E-alkene.
4. Can I use other bases besides KHMDS?
While KHMDS is the most common and generally most effective base, other strong bases have been explored. However, the choice of base can significantly impact both the yield and the Z:E selectivity.[2] For instance, using NaH might require different temperature conditions and can lead to lower selectivity in some cases.[2] It is generally recommended to start with the standard KHMDS/18-crown-6 system for optimal results.
5. Is the Still-Gennari modification suitable for ketones?
The Still-Gennari olefination is generally not effective for ketones, particularly aryl ketones.[4] The reaction works best with aldehydes. Some highly reactive ketones might undergo slow reaction, but this can often lead to side products and is not a general application of this method.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive base: KHMDS is moisture-sensitive. | Use a fresh bottle of KHMDS or titrate the solution to determine its exact concentration. |
| 2. Impure or wet reagents/solvent: Water will quench the strong base and the phosphonate carbanion. | Ensure all glassware is flame-dried or oven-dried. Use freshly distilled, anhydrous THF. Purify the aldehyde before use if necessary. | |
| 3. Reaction temperature too low for deprotonation: While the reaction is run at -78 °C, the initial deprotonation might be slow. | After adding the phosphonate to the base at -78 °C, consider allowing the mixture to stir for 30-60 minutes before adding the aldehyde to ensure complete carbanion formation. | |
| Poor Z:E selectivity | 1. Reaction temperature too high: The reaction was not maintained at -78 °C, allowing for equilibration. | Ensure a consistent -78 °C bath (e.g., dry ice/acetone). Add reagents dropwise to avoid localized warming. |
| 2. Sub-optimal base/additive combination: The base used was not sufficiently strong or the cation was not effectively sequestered. | Use the recommended KHMDS and 18-crown-6 system. Ensure the 18-crown-6 is dry and used in a slight excess. | |
| 3. Inappropriate phosphonate reagent: The electron-withdrawing nature of the phosphonate is crucial for Z-selectivity. | Use bis(2,2,2-trifluoroethyl) phosphonoacetate or similar reagents with highly electron-withdrawing groups.[1][2] | |
| Formation of side products | 1. Aldehyde instability: The aldehyde may be undergoing self-condensation or other side reactions under the basic conditions. | Add the aldehyde solution slowly to the reaction mixture at -78 °C. Use the aldehyde immediately after purification. |
| 2. Excess base: Using a large excess of a strong base can sometimes lead to undesired reactions. | Use a slight excess (typically 1.1-1.2 equivalents) of the base relative to the phosphonate. |
Quantitative Data Summary
The following tables summarize representative data for the Still-Gennari modification with various aldehydes, highlighting the expected yields and high Z-selectivity.
Table 1: Olefination of Aromatic Aldehydes
| Aldehyde | Phosphonate Reagent | Base System | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |
| Benzaldehyde | bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | -78 | 95 | >99:1 | [1] |
| 4-Nitrobenzaldehyde | bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | -78 | 92 | >99:1 | [1] |
| 4-Methoxybenzaldehyde | bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | -78 | 96 | >99:1 | [1] |
Table 2: Olefination of Aliphatic Aldehydes
| Aldehyde | Phosphonate Reagent | Base System | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |
| Heptanal | bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | -78 | 88 | 95:5 | [1] |
| Cyclohexanecarboxaldehyde | bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | -78 | 90 | 97:3 | [1] |
| Isovaleraldehyde | bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | -78 | 85 | 94:6 | [1] |
Experimental Protocols
Detailed Methodology for a Typical Still-Gennari Olefination
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol, 1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 1.1 equiv, as a solution in THF)
-
18-crown-6 (1.2 mmol, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the cooled THF solution containing 18-crown-6.
-
Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.[1]
Visualizations
Caption: Reaction mechanism of the Still-Gennari modification.
Caption: Experimental workflow for the Still-Gennari modification.
References
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Stereoselectivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with stereoselectivity in the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the influence of lithium (Li), sodium (Na), and potassium (K) cations.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for stereoselectivity in the Horner-Wadsworth-Emmons (HWE) reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process used to synthesize alkenes from stabilized phosphonate carbanions and aldehydes or ketones.[1] Generally, the HWE reaction favors the formation of (E)-alkenes (trans-alkenes).[1][2] The degree of this selectivity is influenced by the ability of the reaction intermediates to equilibrate; greater equilibration leads to higher (E)-selectivity.[1]
Q2: How does the choice of cation (Li, Na, K) affect the E/Z selectivity of the HWE reaction?
The counter-ion of the base used to deprotonate the phosphonate has a significant impact on the stereochemical outcome. For the synthesis of disubstituted alkenes, greater (E)-stereoselectivity is generally observed in the order of Li > Na > K.[1] This means that using a lithium-based base is more likely to yield the (E)-alkene compared to sodium or potassium bases.
Q3: Can I obtain (Z)-alkenes using the HWE reaction?
Yes, while the standard HWE reaction favors (E)-alkenes, specific modifications can be employed to achieve high (Z)-selectivity (cis-alkenes). The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in combination with strongly dissociating conditions like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 in tetrahydrofuran (THF), is a widely used method for producing (Z)-alkenes with excellent stereoselectivity.[1][3]
Q4: Besides the cation, what other factors influence the stereoselectivity of the HWE reaction?
Several factors can be adjusted to influence the E/Z ratio of the final product:
-
Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) tend to increase (E)-stereoselectivity.[1][4][5]
-
Steric Bulk: Increasing the steric bulk of the aldehyde or the phosphonate can enhance (E)-selectivity.[1]
-
Phosphonate Structure: The use of phosphonates with bulky or electron-withdrawing groups can significantly impact stereoselectivity.[1][2] For instance, diisopropyl phosphonates can lead to higher (E,E)-selectivity in certain systems compared to dimethyl phosphonates.[2]
Troubleshooting Guides
Issue 1: Low (E)-selectivity in a standard HWE reaction.
-
Troubleshooting Steps:
-
Cation Choice: If you are using a potassium or sodium base, consider switching to a lithium-based base such as n-butyllithium (nBuLi) or lithium hexamethyldisilazide (LHMDS).
-
Reaction Temperature: If the reaction is being run at a low temperature (e.g., -78 °C), try increasing the temperature to 0 °C or room temperature (23 °C).[1][4][5]
-
Solvent: Ensure you are using an appropriate aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME).[2]
-
Phosphonate and Aldehyde Structure: If possible, consider if a bulkier phosphonate reagent or a slight modification to the aldehyde could sterically favor the formation of the (E)-isomer.[1]
-
Issue 2: Difficulty in obtaining the (Z)-alkene.
-
Troubleshooting Steps:
-
Reagent Choice: The standard HWE reaction is not ideal for (Z)-alkene synthesis. You should employ a modified procedure. The Still-Gennari protocol is highly recommended.[1][6]
-
Still-Gennari Conditions:
-
Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[1]
-
Employ a potassium base, specifically KHMDS, to deprotonate the phosphonate.
-
Add 18-crown-6 to the reaction mixture. The crown ether sequesters the potassium cation, leading to a "naked" phosphonate carbanion that favors the kinetic (Z)-product.[3]
-
Maintain a low reaction temperature (typically -78 °C).
-
-
Data Presentation
Table 1: Effect of Cation and Temperature on the E/Z Selectivity of a Weinreb Amide-Type HWE Reaction. [4]
| Entry | Base | Temperature (°C) | Time (min) | (E)-Product (%) | (Z)-Product (%) | E/Z Ratio |
| 1 | LHMDS | -78 | 20 | 27 | 41 | 40/60 |
| 2 | LHMDS | 0 | 20 | 74 | 18 | 80/20 |
| 3 | LHMDS | rt | 20 | 73 | 13 | 85/15 |
| 5 | NaHMDS | 0 | 20 | 85 | 3 | 97/3 |
| 6 | NaHMDS | rt | 20 | 84 | 4 | 95/5 |
| 7 | KHMDS | 0 | 20 | 77 | 10 | 88/12 |
| 8 | KHMDS | rt | 20 | 79 | 7 | 91/9 |
| 9 | nBuLi | 0 | 20 | 72 | 19 | 79/21 |
| 10 | nBuLi | rt | 20 | 79 | 12 | 87/13 |
| 11 | NaH | 0 | 30 | 89 | 3 | 97/3 |
| 12 | NaH | rt | 30 | 90 | 2 | 97/3 |
| 13 | tBuOK | 0 | 20 | 85 | 10 | 89/11 |
| 14 | tBuOK | rt | 20 | 82 | 8 | 91/9 |
LHMDS = Lithium bis(trimethylsilyl)amide, NaHMDS = Sodium bis(trimethylsilyl)amide, KHMDS = Potassium bis(trimethylsilyl)amide, nBuLi = n-Butyllithium, NaH = Sodium hydride, tBuOK = Potassium tert-butoxide, rt = room temperature.
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to the desired temperature (e.g., 0 °C). Add a solution of a lithium base (e.g., n-BuLi or LHMDS) dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Still-Gennari Protocol for (Z)-Selective HWE Reaction
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF. Cool the solution to -78 °C.
-
Base Addition: Add a solution of KHMDS in toluene dropwise and stir for 20 minutes.
-
Phosphonate Addition: Add the bis(2,2,2-trifluoroethyl)phosphonate ester and stir for 30-60 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde in anhydrous THF dropwise.
-
Quenching and Work-up: Stir the reaction at -78 °C for 2-4 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with diethyl ether, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: Factors influencing HWE stereoselectivity.
Caption: General experimental workflow for the HWE reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to Horner-Wadsworth-Emmons Reagents: Ethyl 2-(diphenoxyphosphoryl)acetate vs. Triethyl phosphonoacetate
In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2] The choice of the phosphonate reagent is paramount as it directly influences the yield and, most critically, the stereochemical outcome of the olefination. This guide provides an objective comparison between the classical E-selective reagent, triethyl phosphonoacetate, and the Z-selective Ando-type reagent, ethyl 2-(diphenoxyphosphoryl)acetate, supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Reagent Structures and General Reactivity
The fundamental difference between these two reagents lies in the substituents on the phosphorus atom. Triethyl phosphonoacetate possesses ethoxy groups, which lead to a thermodynamically controlled reaction pathway favoring the formation of the more stable (E)-alkene.[3] In contrast, this compound features electron-withdrawing phenoxy groups. This modification, characteristic of Ando-type reagents, alters the reaction kinetics to favor the formation of the less stable (Z)-alkene.[4][5]
Performance Comparison
The performance of these two phosphonates is best illustrated by their reactivity with aromatic aldehydes. The following tables summarize the quantitative data from representative experiments.
Table 1: Performance of Triethyl Phosphonoacetate in the HWE Reaction
| Aldehyde | Base | Solvent | Temperature | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 0 °C to RT | High | Predominantly E |
Note: Specific yield and E:Z ratio can vary based on reaction scale and purification method. The provided information is based on a standard laboratory protocol.[6]
Table 2: Performance of this compound in the HWE Reaction
| Aldehyde | Base | Solvent | Temperature | Yield (%) | E:Z Ratio |
| p-Tolualdehyde | NaH | THF | -78 °C | 83 | 1 : 3.67 |
Data extracted from a documented experimental procedure.
As the data indicates, triethyl phosphonoacetate is highly effective for the synthesis of (E)-alkenes, while this compound is the reagent of choice for obtaining (Z)-alkenes with good selectivity.
Experimental Protocols
Detailed methodologies for the utilization of each reagent are provided below.
Protocol 1: (E)-Selective HWE Reaction with Triethyl Phosphonoacetate
Objective: Synthesis of Ethyl (E)-cinnamate from Benzaldehyde.[6]
Materials:
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: (Z)-Selective HWE Reaction with this compound
Objective: Synthesis of Ethyl (Z)-4-methylcinnamate from p-Tolualdehyde.
Materials:
-
This compound
-
p-Tolualdehyde
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
2 mol/L HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl diphenylphosphonoacetate (1.5 eq.) in dry THF (5 mL) at -78 °C, add sodium hydride (1.6 eq.).
-
Stir the mixture at the same temperature for 30 minutes.
-
Add p-tolualdehyde (1.0 eq) to the reaction mixture at -78 °C and stir for 2 hours at the same temperature.
-
Quench the reaction with water (15 mL).
-
Extract the solution with ethyl acetate (15 mL x 3).
-
Wash the combined organic layers with 2 mol/L HCl aq. (10 mL), saturated NaHCO₃ aq. (10 mL), and brine (10 mL).
-
Dry the organic layer over sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (on silica gel, hexane:ethyl acetate = 20:1).
Mandatory Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A typical experimental workflow for the HWE reaction.
Conclusion
The choice between this compound and triethyl phosphonoacetate is dictated by the desired stereochemical outcome of the Horner-Wadsworth-Emmons reaction. For the synthesis of (E)-alkenes, the classical triethyl phosphonoacetate remains a robust and reliable choice.[3] Conversely, when the target molecule requires a (Z)-alkene, the Ando-type reagent, this compound, provides a powerful tool for achieving high Z-selectivity.[4] The selection of the appropriate reagent, in conjunction with optimized reaction conditions, is a critical step in the strategic planning of complex organic syntheses.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Z-Selective Horner—Wadsworth—Emmons Reaction | Semantic Scholar [semanticscholar.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to E-Alkene Synthesis: Horner-Wadsworth-Emmons vs. Wittig Reaction
For researchers, scientists, and drug development professionals engaged in the synthesis of organic molecules, the creation of carbon-carbon double bonds with specific stereochemistry is a frequent and critical task. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most powerful and widely used methods for olefination. This guide provides an in-depth, objective comparison of these two cornerstone reactions, with a specific focus on the synthesis of thermodynamically favored E-alkenes, supported by experimental data, detailed protocols, and mechanistic visualizations.
At a Glance: Key Distinctions
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate ester | Phosphonium salt |
| Nucleophile | Phosphonate carbanion (more nucleophilic) | Phosphorus ylide (less nucleophilic) |
| E/Z Selectivity | Generally high to excellent E-selectivity | Dependent on ylide stability; stabilized ylides favor E-alkenes |
| Byproduct | Water-soluble phosphate ester | Organic-soluble triphenylphosphine oxide |
| Workup | Simple aqueous extraction | Often requires chromatography |
| Substrate Scope | Reacts well with a wide range of aldehydes and ketones, including sterically hindered ones | Sterically hindered ketones can be problematic, especially with stabilized ylides.[1] |
Delving into the Mechanisms: The Basis of Stereoselectivity
The differing outcomes of the HWE and Wittig reactions are rooted in their distinct reaction mechanisms.
The Horner-Wadsworth-Emmons reaction typically exhibits high stereoselectivity for the formation of the thermodynamically more stable (E)-alkene. This is largely due to the reversibility of the initial addition of the phosphonate carbanion to the carbonyl, which allows for equilibration to the more stable anti-oxaphosphetane intermediate. This intermediate then undergoes syn-elimination to yield the E-alkene.[2][3]
In contrast, the stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.[1] For the synthesis of E-alkenes, stabilized ylides (containing an electron-withdrawing group) are employed. With stabilized ylides, the initial steps of the reaction are reversible, allowing for equilibration to the thermodynamically favored anti-oxaphosphetane, which then decomposes to the E-alkene.[4] Non-stabilized ylides, on the other hand, typically lead to (Z)-alkenes.
Quantitative Performance Comparison
The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in the synthesis of E-alkenes from various aldehydes.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Reaction | Reagent | Base/Conditions | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | HWE | Triethyl phosphonoacetate | LiOH·H₂O | Neat | rt | 97 | >99:1 |
| Benzaldehyde | Wittig | (Carbethoxymethylene)triphenylphosphorane | - | Neat | rt | ~95 | >95:5 |
| 4-Chlorobenzaldehyde | HWE | Triethyl phosphonoacetate | K₂CO₃ | Water | 70 | 92 | >99:1 |
| 4-Chlorobenzaldehyde | Wittig | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Water | rt | 87 | 95.5:4.5[5] |
| 4-Nitrobenzaldehyde | HWE | Triethyl phosphonoacetate | K₂CO₃ | Water | 70 | 95 | >99:1 |
| 4-Nitrobenzaldehyde | Wittig | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Water | rt | 90.5 | 93.1:6.9[5] |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Reaction | Reagent | Base/Conditions | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Heptanal | HWE | Triethyl phosphonoacetate | DBU, K₂CO₃ | Neat | rt | 99 | 99:1 |
| Heptanal | Wittig | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Water | rt | 85 | 98:2 |
| Cyclohexanecarboxaldehyde | HWE | Triethyl 2-phosphonopropionate | Ba(OH)₂·8H₂O | THF | rt | 95 | 98:2 |
| Cyclohexanecarboxaldehyde | Wittig | (Carbethoxymethylene)triphenylphosphorane | Ag₂CO₃ | MeCN | rt | 85 | >95:5[6] |
Experimental Protocols
General Experimental Workflow
The general workflow for both reactions involves the generation of the phosphorus-stabilized carbanion followed by the olefination reaction and subsequent workup and purification.
Horner-Wadsworth-Emmons Reaction (General Procedure for E-Alkene Synthesis)
Materials:
-
Phosphonate ester (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired E-alkene.
Wittig Reaction (General Procedure for E-Alkene Synthesis with a Stabilized Ylide)
Materials:
-
Stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
Procedure:
-
In a clean and dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in anhydrous DCM.[7]
-
Add the stabilized phosphonium ylide portion-wise to the stirred solution at room temperature.[7]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, evaporate the DCM under reduced pressure.
-
To the residue, add a mixture of hexanes and diethyl ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a short plug of silica gel, washing with the hexanes/diethyl ether mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, further purify the product by flash column chromatography on silica gel to afford the pure E-alkene.
Conclusion: Making an Informed Choice
The Horner-Wadsworth-Emmons reaction and the Wittig reaction are both indispensable tools for the synthesis of alkenes. For the stereoselective synthesis of E-alkenes, the HWE reaction often emerges as the superior choice due to its generally higher E-selectivity, broader substrate scope, and significantly easier product purification.[2] The water-soluble nature of its phosphate byproduct is a major practical advantage over the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[8]
However, the Wittig reaction, particularly with stabilized ylides, remains a valuable and effective method for E-alkene synthesis. The choice between these two powerful reactions will ultimately depend on the specific substrate, desired scale of the reaction, and the purification methods available. For complex syntheses where high E-selectivity and a straightforward workup are paramount, the Horner-Wadsworth-Emmons reaction is frequently the more robust and efficient option.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciepub.com [sciepub.com]
- 6. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
A Comparative Guide to Olefination Reactions: Advantages of the Horner-Wadsworth-Emmons Reaction
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of olefination method is critical for the efficient and stereoselective synthesis of complex molecules. Among the most powerful methods are the Horner-Wadsworth-Emmons (HWE), Julia, and Peterson olefinations. This guide provides an objective comparison of the HWE reaction with the Julia and Peterson alternatives, supported by experimental data, detailed protocols, and a visual representation of their logical relationships.
The Horner-Wadsworth-Emmons (HWE) reaction offers several distinct advantages over the Julia and Peterson olefinations, primarily concerning the ease of product purification, the reactivity of the nucleophile, and reliable stereoselectivity, particularly for the synthesis of (E)-alkenes.
One of the most significant practical advantages of the HWE reaction is the straightforward purification of the desired alkene product. The byproduct of the HWE reaction is a dialkylphosphate salt, which is typically water-soluble and can be easily removed from the reaction mixture by a simple aqueous extraction.[1] In contrast, the byproducts of other olefination reactions, such as the triphenylphosphine oxide generated in the related Wittig reaction, are often non-polar and require chromatographic separation.
Furthermore, the phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1] This enhanced nucleophilicity allows for successful reactions with a broader range of aldehydes and ketones, including sterically hindered substrates that may be unreactive in other olefination methods.
While the classical Julia olefination is known for its high (E)-selectivity, it traditionally involves a multi-step procedure with harsh reducing agents like sodium amalgam.[2] Although the modified Julia-Kocienski olefination offers a more convenient one-pot procedure with excellent (E)-selectivity, the synthesis of the requisite heteroaryl sulfones can be a drawback.[3] The Peterson olefination provides the unique advantage of tunable stereoselectivity, where the choice of acidic or basic workup of the intermediate β-hydroxysilane determines the formation of either the (Z)- or (E)-alkene.[4] However, this requires the isolation and separation of diastereomeric intermediates, adding complexity to the overall process. The HWE reaction, in its standard form, reliably provides the thermodynamically favored (E)-alkene, and with well-established modifications like the Still-Gennari protocol, can be tuned to deliver the (Z)-alkene with high selectivity.
Quantitative Data Comparison
The following table summarizes representative experimental data for the HWE, Julia-Kocienski, and Peterson olefinations in the synthesis of stilbene derivatives. It is important to note that these examples are illustrative of each method's performance and are not from a single head-to-head comparative study.
| Olefination Method | Aldehyde | Nucleophile | Base/Conditions | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| HWE | Benzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | Neat | rt | >95 | >99:1 | [5] |
| Julia-Kocienski | Benzaldehyde | Benzyl-PT-sulfone | DBU | DMF | rt | 98 | 3:97 | [6] |
| Peterson | Benzaldehyde | (Benzyl)bis(trimethylsilane) | CsF | DMF | 80 | - | No Selectivity | [7] |
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of (E)-Stilbene
-
Reagents: Benzaldehyde, triethyl phosphonoacetate, 1,8-diazabicyclo[8]undec-7-ene (DBU), potassium carbonate (K₂CO₃).
-
Procedure: In a round-bottom flask, benzaldehyde (1.0 mmol) and triethyl phosphonoacetate (1.1 mmol) are mixed. To this mixture, DBU (0.1 mmol) and K₂CO₃ (1.0 mmol) are added. The reaction is stirred at room temperature. Upon completion, the reaction mixture is diluted with diethyl ether and washed with water to remove the phosphate byproduct and excess base. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford (E)-stilbene.[5]
Julia-Kocienski Olefination: Synthesis of Stilbene
-
Reagents: Benzaldehyde, benzyl-PT-sulfone (1-phenyl-1H-tetrazol-5-yl), 1,8-diazabicyclo[8]undec-7-ene (DBU), dimethylformamide (DMF).
-
Procedure: To a solution of benzyl-PT-sulfone (1.0 equiv.) and benzaldehyde (1.2 equiv.) in anhydrous DMF at room temperature is added DBU (1.5 equiv.). The reaction mixture is stirred until the starting materials are consumed (as monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield stilbene.[6]
Peterson Olefination: Synthesis of Stilbene
-
Reagents: Benzaldehyde, (benzyl)bis(trimethylsilane), cesium fluoride (CsF), dimethylformamide (DMF).
-
Procedure: A solution of (benzyl)bis(trimethylsilane) (1.2 equiv.) and benzaldehyde (1.0 equiv.) in anhydrous DMF is treated with CsF (0.3 equiv.) under a nitrogen atmosphere. The resulting solution is heated to 80 °C. Upon completion of the reaction, the mixture is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield stilbene.[7]
Visualizing Olefination Pathways
The logical relationships and key decision points in choosing between the HWE, Julia, and Peterson olefination reactions can be visualized as follows:
Caption: A flowchart comparing the HWE, Julia, and Peterson olefination pathways.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. iris.unito.it [iris.unito.it]
- 8. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
Confirming the Structure of α,β-Unsaturated Esters with ¹H NMR: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, unequivocal structural confirmation of synthesized molecules is paramount. When synthesizing α,β-unsaturated esters, the distinct electronic environment created by the conjugated system offers a clear method for structural verification using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides a comparative analysis of the ¹H NMR data for an α,β-unsaturated ester, ethyl crotonate, against its saturated analogue, ethyl butanoate, and a positional isomer, ethyl 3-butenoate, highlighting the key spectral features that confirm the desired structure.
¹H NMR Data Comparison: The Signature of Unsaturation and Conjugation
The position of the double bond in an ester significantly influences the chemical shifts (δ) and coupling constants (J) of nearby protons. The following table summarizes the characteristic ¹H NMR data for ethyl crotonate in comparison to ethyl butanoate and ethyl 3-butenoate, clearly demonstrating the diagnostic signals for an α,β-unsaturated system.
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl Crotonate (α,β-unsaturated) | Hα | ~5.8 | Doublet of quartets (dq) | ~15.6 (trans), ~1.8 | |
| Hβ | ~6.9 | Doublet of quartets (dq) | ~15.6 (trans), ~6.9 | ||
| -OCH₂CH₃ | ~4.2 | Quartet (q) | ~7.1 | ||
| =CH-CH ₃ | ~1.9 | Doublet of doublets (dd) | ~6.9, ~1.8 | ||
| -OCH₂CH ₃ | ~1.3 | Triplet (t) | ~7.1 | ||
| Ethyl Butanoate (Saturated) | Hα | ~2.2 | Triplet (t) | ~7.4 | |
| Hβ | ~1.6 | Sextet | ~7.4 | ||
| -OCH₂CH₃ | ~4.1 | Quartet (q) | ~7.1 | ||
| -CH₂CH ₃ | ~0.9 | Triplet (t) | ~7.4 | ||
| -OCH₂CH ₃ | ~1.2 | Triplet (t) | ~7.1 | ||
| Ethyl 3-butenoate (β,γ-unsaturated) | Hα | ~3.1 | Doublet (d) | ~7.0 | |
| Hγ | ~5.8 - 6.0 | Multiplet (m) | - | ||
| Hδ (trans to Hγ) | ~5.2 | Doublet of triplets (dt) | ~17.2, ~1.5 | ||
| Hδ (cis to Hγ) | ~5.1 | Doublet of triplets (dt) | ~10.2, ~1.5 | ||
| -OCH₂CH₃ | ~4.1 | Quartet (q) | ~7.1 | ||
| -OCH₂CH ₃ | ~1.2 | Triplet (t) | ~7.1 |
Key Observations for Confirming the α,β-Unsaturated Ester Structure:
-
Downfield Shift of Vinylic Protons: In ethyl crotonate, the α-proton (Hα) and β-proton (Hβ) are significantly deshielded and appear at approximately 5.8 ppm and 6.9 ppm, respectively.[1][2] This is due to the electron-withdrawing effect of the conjugated ester group. In contrast, the vinylic protons of the non-conjugated ethyl 3-butenoate appear in a different region of the spectrum.
-
Characteristic Coupling Constant: The large coupling constant of ~15.6 Hz between Hα and Hβ in ethyl crotonate is indicative of a trans relationship between these two protons, a common stereochemistry for this type of compound.[1]
-
Absence of Saturated Ester Signals: The spectrum of the α,β-unsaturated product will lack the characteristic signals of a saturated ester, such as the triplet for Hα at ~2.2 ppm seen in ethyl butanoate.[3][4][5]
Experimental Protocol for ¹H NMR Analysis
A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra for structural confirmation.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from residual solvents or starting materials.
-
Sample Amount: Weigh 5-10 mg of the purified α,β-unsaturated ester into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many esters.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 13 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure proper relaxation of the protons between scans.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each peak.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Coupling Constant Measurement: Measure the coupling constants (J-values) for all relevant multiplets, particularly the vinylic protons, to determine the stereochemistry of the double bond.
Workflow for Structural Confirmation
The logical flow from sample to confirmed structure is a critical process for ensuring the identity and purity of the synthesized α,β-unsaturated ester.
Figure 1. Workflow for the confirmation of an α,β-unsaturated ester structure using ¹H NMR.
References
- 1. magritek.com [magritek.com]
- 2. azom.com [azom.com]
- 3. Ethyl butyrate(105-54-4) 1H NMR [m.chemicalbook.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl butanoate [orgspectroscopyint.blogspot.com]
- 5. Figure 3. 1H NMR spectrum of 100% ethyl butyrate, neat : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
A Comparative Guide to Analyzing Horner-Wadsworth-Emmons (HWE) Reaction Mixtures: TLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Horner-Wadsworth-Emmons (HWE) reaction crude mixtures, complete with experimental protocols and data.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method in organic synthesis for the stereoselective formation of alkenes from aldehydes or ketones. Monitoring the progress of this reaction and characterizing the crude mixture are crucial steps for optimizing reaction conditions and ensuring the desired product is obtained. Two common analytical techniques employed for this purpose are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these two methods, outlining their respective strengths and weaknesses in the context of HWE reaction analysis and offering detailed experimental protocols.
At a Glance: TLC vs. GC-MS for HWE Reaction Analysis
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of components between a solid stationary phase and a liquid mobile phase. | Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Information Provided | Qualitative or semi-quantitative assessment of reaction progress (presence/absence of starting materials and products), determination of relative polarities (Rf values). | Quantitative analysis of volatile components, determination of E/Z isomer ratios, identification of components by mass spectra, and detection of volatile byproducts. |
| Speed | Rapid (typically 5-20 minutes per analysis). | Slower (typically 15-60 minutes per analysis, including sample preparation). |
| Cost | Low cost for equipment and consumables. | High initial equipment cost and ongoing operational expenses. |
| Sensitivity | Lower sensitivity, suitable for monitoring major reaction components. | High sensitivity, capable of detecting trace components and byproducts. |
| Sample Preparation | Minimal; a small aliquot of the crude reaction mixture is spotted directly onto the plate. | More involved; may require quenching, extraction, and derivatization for non-volatile or polar compounds. |
| Ease of Use | Simple to perform with minimal training. | Requires more extensive training and expertise to operate and interpret data. |
Quantitative Data Comparison: A Representative HWE Reaction
To illustrate the data obtained from each technique, we will consider the Horner-Wadsworth-Emmons reaction between p-anisaldehyde and trimethyl phosphonoacetate to yield methyl trans-4-methoxycinnamate.
Table 1: Representative TLC Data
| Compound | Structure | Role | Typical Rf Value (20% Ethyl Acetate in Hexane) | Visualization |
| p-Anisaldehyde | Starting Material | ~0.4 | UV (254 nm), Permanganate stain | |
| Trimethyl phosphonoacetate | Starting Material | ~0.2 | Permanganate stain | |
| Methyl trans-4-methoxycinnamate | Product | ~0.6 | UV (254 nm), Permanganate stain |
Table 2: Representative GC-MS Data
| Compound | Role | Typical Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| p-Anisaldehyde | Starting Material | ~5.5 | 136 (M+), 135, 107, 92, 77 |
| Trimethyl phosphonoacetate | Starting Material | ~6.2 | 182 (M+), 151, 122, 109, 95 |
| Methyl trans-4-methoxycinnamate | Product | ~9.8 | 192 (M+), 161, 133, 105 |
Experimental Protocols
Protocol 1: TLC Analysis of HWE Reaction Mixture
Objective: To qualitatively monitor the progress of the HWE reaction by observing the consumption of starting materials and the formation of the product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., 20% ethyl acetate in hexane)
-
Capillary spotters
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare the TLC plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the plate:
-
In the 'SM' lane, spot a dilute solution of the starting aldehyde.
-
In the 'C' lane, spot the starting aldehyde solution, and then on top of the same spot, carefully spot the reaction mixture.
-
In the 'RM' lane, spot the crude reaction mixture.
-
-
Develop the plate: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be achieved by dipping the plate in a potassium permanganate stain and gently heating.
-
Analyze the results: Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture. Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front).
Protocol 2: GC-MS Analysis of HWE Reaction Mixture
Objective: To quantitatively determine the composition of the crude reaction mixture, including the ratio of E/Z isomers and the presence of any volatile byproducts.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., nonpolar or medium-polarity capillary column)
-
Helium (carrier gas)
-
Sample vials
-
Solvent for dilution (e.g., ethyl acetate)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dilute a small amount of the resulting crude product in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
-
Instrument Setup:
-
Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).
-
Set the injector and detector temperatures.
-
Set the carrier gas flow rate.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
The components of the mixture will be separated based on their boiling points and interactions with the column's stationary phase.
-
As each component elutes from the column, it will be ionized and fragmented in the mass spectrometer.
-
-
Data Interpretation:
-
The resulting chromatogram will show peaks corresponding to each separated component, with the x-axis representing the retention time.
-
The mass spectrum for each peak can be analyzed to identify the compound by comparing its fragmentation pattern to a spectral library.
-
The area under each peak is proportional to the amount of that component in the mixture, allowing for quantitative analysis of the product and any remaining starting materials. The ratio of E and Z isomers can be determined from the relative areas of their corresponding peaks.
-
Visualizing the Workflow and Decision-Making Process
To better understand the application of these techniques, the following diagrams illustrate the experimental workflow and the logic behind choosing one method over the other.
Conclusion
Both TLC and GC-MS are valuable techniques for the analysis of HWE reaction crude mixtures, each offering distinct advantages. TLC is an indispensable tool for rapid, real-time monitoring of reaction progress due to its simplicity, speed, and low cost. It provides essential qualitative information that guides the chemist during the course of the reaction.
On the other hand, GC-MS provides detailed quantitative information that is crucial for thorough analysis and characterization of the reaction outcome. Its high sensitivity and specificity allow for the accurate determination of product purity, E/Z isomer ratios, and the identification of volatile byproducts.
For a comprehensive analysis of an HWE reaction, a combined approach is often the most effective strategy. TLC can be used for frequent and rapid checks to monitor the reaction's progress, while GC-MS can be employed for the final, detailed analysis of the crude product mixture once the reaction is deemed complete by TLC. This dual-pronged approach provides both the immediate feedback needed during the experiment and the in-depth data required for rigorous scientific reporting and decision-making in a research and development setting.
A Comparative Guide to the Reactivity of Phosphonate and Phosphonium Ylides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alkenes is a cornerstone of organic chemistry, pivotal in the construction of complex molecules, including pharmaceuticals and natural products. Among the most reliable methods for carbon-carbon double bond formation are olefination reactions involving phosphorus-stabilized carbanions. This guide provides an objective comparison between two of the most prominent classes of reagents used for this transformation: phosphonium ylides, employed in the Wittig reaction, and phosphonate ylides (carbanions), used in the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into their reactivity, stereoselectivity, practical considerations, and provide supporting experimental data and protocols.
Fundamental Differences: Structure and Reactivity
The reactivity of these ylides is intrinsically linked to their structure. Phosphonium ylides are neutral, zwitterionic species, whereas the reactive intermediates in the HWE reaction are anionic phosphonate-stabilized carbanions. This fundamental electronic difference governs their nucleophilicity, basicity, and ultimately, their synthetic utility.
-
Phosphonium Ylides (Wittig Reagents): These are characterized by a phosphorus atom bearing a formal positive charge adjacent to a carbanion. The stability and reactivity are modulated by the substituents on the carbanion. Non-stabilized ylides (with alkyl groups) are highly reactive and basic, while stabilized ylides (with electron-withdrawing groups like esters or nitriles) are less reactive but more stable.[1][2]
-
Phosphonate Ylides (HWE Reagents): In the HWE reaction, the active species is a carbanion stabilized by an adjacent phosphonate group. These carbanions are generally more nucleophilic but less basic than their phosphonium ylide counterparts.[3][4][5] This enhanced nucleophilicity allows them to react efficiently even with sterically hindered ketones that are often poor substrates for the Wittig reaction.[6][7]
The logical pathways for these two reactions, highlighting their key differences in reagents and byproducts, are illustrated below.
Quantitative Data Presentation
The choice between the Wittig and HWE reaction often depends on the desired stereochemical outcome and the nature of the substrates. The following table summarizes key performance metrics.
| Feature | Phosphonium Ylides (Wittig Reaction) | Phosphonate Ylides (HWE Reaction) |
| Reagent | Triphenylphosphonium Salt | Dialkyl Phosphonate Ester |
| Reactive Species | Neutral Ylide | Anionic Carbanion |
| Typical Base | Strong bases (n-BuLi, NaH, KHMDS) for non-stabilized ylides. | Weaker bases (NaH, K₂CO₃, Et₃N, DBU) are often sufficient.[8][9] |
| Stereoselectivity | Non-stabilized ylides: Predominantly (Z)-alkenes.Stabilized ylides: Predominantly (E)-alkenes.[10] | Predominantly (E)-alkenes with high selectivity.[3][9] |
| Example Yield | 70-95% (highly substrate dependent)[11] | 75-95%[6][12] |
| Example E/Z Ratio | Non-stabilized: Z:E can be >95:5. Stabilized: E:Z can be >90:10.[4] | Typically >95:5 (E:Z). Modifications can yield (Z)-alkenes.[6][7] |
| Substrate Scope | Good for aldehydes. Less reactive with ketones.[2] | Excellent for aldehydes and ketones, including hindered ones.[6][7] |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Water-soluble dialkylphosphate salt |
| Workup/Purification | Often requires column chromatography to remove Ph₃P=O.[10][13] | Simple aqueous extraction removes the phosphate byproduct.[3][6][9] |
Experimental Protocols
Detailed and reproducible methodologies are critical for successful synthesis. Below are representative protocols for both the Wittig and Horner-Wadsworth-Emmons reactions.
This protocol describes the synthesis of an alkene from an alkyltriphenylphosphonium salt and an aldehyde.
Materials:
-
Alkyltriphenylphosphonium halide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Ylide Formation: Suspend the alkyltriphenylphosphonium salt in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C in an ice bath.
-
Add n-BuLi dropwise via syringe. The solution will typically turn a deep red, orange, or yellow color, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[10]
-
Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates consumption of the aldehyde.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product contains triphenylphosphine oxide (TPPO). Purify the desired alkene by flash column chromatography. The TPPO is often difficult to remove completely and may require careful chromatographic conditions.[10]
This protocol describes a common HWE procedure for the synthesis of an (E)-alkene.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Trialkyl phosphonoacetate (or other phosphonate) (1.1 equiv)
-
Aldehyde or Ketone (1.0 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
Carbanion Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add NaH. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of the phosphonate reagent in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.[8]
-
Reaction: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows the reaction is complete (typically 1-4 hours).
-
Workup and Purification: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.[8]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The water-soluble phosphate byproduct will remain in the aqueous layer.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Experimental Workflow Visualization
A generalized workflow for performing these olefination reactions provides a clear overview of the experimental sequence, from initial setup to final analysis.
Conclusion and Recommendations
Both phosphonium and phosphonate ylides are powerful tools for alkene synthesis, but their distinct reactivity profiles make them suitable for different applications.
-
The Horner-Wadsworth-Emmons reaction is often the preferred method due to its operational simplicity, milder reaction conditions, high yields, and the easy removal of its water-soluble byproduct.[3][6] Its most significant advantage is the reliable and high stereoselectivity for (E) -alkenes .
-
The Wittig reaction remains indispensable, particularly for the synthesis of (Z) -alkenes from non-stabilized ylides, a stereochemical outcome that is difficult to achieve with the standard HWE reaction.[10] However, researchers must contend with the often-problematic purification to remove triphenylphosphine oxide.
The choice of reagent should be guided by the target alkene's desired stereochemistry, the steric and electronic properties of the carbonyl substrate, and considerations for downstream purification efforts. For the synthesis of (E)-alkenes, the HWE reaction is generally superior. For (Z)-alkenes, the Wittig reaction is the classic and most effective approach.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to Ethyl 2-(diphenoxyphosphoryl)acetate in Olefination Reactions
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds with high stereocontrol is a paramount objective, particularly in the synthesis of complex molecules for pharmaceuticals and other advanced materials. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone methodology for this purpose, offering distinct advantages over the classical Wittig reaction. This guide provides a comprehensive comparison of Ethyl 2-(diphenoxyphosphoryl)acetate and its applications, contrasting its performance with alternative reagents and providing detailed experimental data for researchers, scientists, and drug development professionals.
Introduction to this compound and the Horner-Wadsworth-Emmons Reaction
This compound is a phosphonate reagent utilized in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones.[1] This reaction employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction. A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[2]
The stereochemical outcome of the HWE reaction is a critical consideration. While the standard HWE reaction, often employing reagents like triethyl phosphonoacetate, typically favors the formation of the thermodynamically more stable (E)-alkene, modifications to the phosphonate reagent can dramatically influence the selectivity.[1][2] this compound, with its electron-withdrawing diphenoxyphosphoryl group, is classified as a reagent for (Z)-selective olefination, following the principles of the Ando modification of the HWE reaction.[3]
Performance Comparison: (Z)-Selectivity with this compound Analogs vs. (E)-Selectivity with Standard Reagents
The electron-withdrawing nature of the aryloxy groups on the phosphorus atom in reagents like this compound enhances the electrophilicity of the phosphorus in the intermediate adducts of the HWE reaction. This modification, often referred to as the Ando modification, leads to a kinetic preference for the formation of the (Z)-alkene.[4] This is in stark contrast to the thermodynamic control typically observed with standard HWE reagents like triethyl phosphonoacetate, which predominantly yield the (E)-alkene.[1]
To illustrate this, the following tables summarize the performance of a close analog, ethyl diphenylphosphonoacetate, in a (Z)-selective HWE reaction and compare it with the (E)-selectivity achieved with the standard reagent, triethyl phosphonoacetate.
Table 1: (Z)-Selective Olefination with Ethyl Diphenylphosphonoacetate (Ando Method)
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| p-Tolualdehyde | NaH | THF | -78 | 83 | 1:3.67 |
Table 2: (E)-Selective Olefination with Triethyl Phosphonoacetate
| Aldehyde | Base/Additive | Solvent | Temperature | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | NaH | THF | Room Temp. | >90 | >95:5 | [2] |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | Room Temp. | 85 | >99:1 | [5] |
| Isovaleraldehyde | NaH | THF | Room Temp. | 88 | 90:10 | [2] |
As the data indicates, the use of an ethyl diarylphosphonoacetate reagent under kinetic control (low temperature) leads to a significant preference for the (Z)-isomer. Conversely, standard HWE conditions with triethyl phosphonoacetate consistently produce the (E)-isomer in high yields and with excellent selectivity.
Experimental Protocols
Protocol 1: (Z)-Selective Horner-Wadsworth-Emmons Reaction with Ethyl Diphenylphosphonoacetate
Materials:
-
Ethyl diphenylphosphonoacetate (1.5 mmol, 1.5 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.6 mmol, 1.6 eq.)
-
p-Tolualdehyde (1.0 mmol, 1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Water
-
Ethyl acetate
-
2 M HCl (aq.)
-
Saturated NaHCO₃ (aq.)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl diphenylphosphonoacetate in dry THF at -78 °C, add sodium hydride.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add p-tolualdehyde to the reaction mixture at -78 °C and continue stirring for 2 hours at the same temperature.
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate = 20:1) to yield the product as a pale yellow oil.
Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate [2]
Materials:
-
Triethyl phosphonoacetate (1.1 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)
-
Aldehyde (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl, and subsequent elimination to form the alkene.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triethyl phosphonoacetate - Enamine [enamine.net]
A Comparative Guide to Olefination Reagents: Benchmarking Ethyl 2-(diphenoxyphosphoryl)acetate Against Modern Alternatives
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical step in the construction of complex molecules. The Horner-Wadsworth-Emmons (HWE) reaction has long been a staple for this transformation, and reagents such as Ethyl 2-(diphenoxyphosphoryl)acetate represent a class of phosphonates that offer distinct reactivity. This guide provides an objective comparison of this reagent class with newer, highly selective olefination methods, supported by experimental data and detailed protocols to inform synthetic strategy.
The choice of olefination reagent can significantly impact the yield and stereochemical outcome of a reaction. While classical HWE reagents typically favor the formation of the thermodynamically more stable (E)-alkene, modern advancements have provided a suite of reagents capable of delivering high (Z)-selectivity, a feature often sought after in the synthesis of biologically active compounds. This guide will explore the performance of a representative Ando-type reagent, Ethyl 2-(diphenylphosphonoacetate), as a proxy for this compound, and compare it against prominent newer reagents. The electronic nature of the phenoxy group in the target compound, being more electron-withdrawing than the phenyl group, would be expected to further enhance (Z)-selectivity in a manner analogous to the Still-Gennari reagents.
Performance Data: A Comparative Analysis
The following tables summarize representative experimental data for the olefination of various aldehydes with different reagents, providing a quantitative basis for comparison.
Table 1: Olefination of Aromatic Aldehydes
| Aldehyde | Reagent/Method | Base | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| p-Tolualdehyde | Ethyl diphenylphosphonoacetate (Ando) | NaH | THF | -78 | 83 | 78.5 : 21.5[1] |
| p-Tolualdehyde | Still-Gennari | KHMDS, 18-crown-6 | THF | -78 | 78 | 94 : 6[2] |
| Benzaldehyde | Modified Still-Gennari (bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate) | NaH | THF | -20 | 94 | 97 : 3 |
| Benzaldehyde | Julia-Kocienski | KHMDS | DME | -55 | 71 | >95 : 5 (E-selective) |
| Benzaldehyde | Peterson | n-BuLi then KH | THF | -78 to RT | 87-90 | >95 : 5 (Z-selective) |
Table 2: Olefination of Aliphatic Aldehydes
| Aldehyde | Reagent/Method | Base | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| Octanal | Modified Still-Gennari (bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate) | NaH | THF | -20 | 85 | 88 : 12 |
| Cyclohexanecarboxaldehyde | Julia-Kocienski | KHMDS | DME | -55 | 71 | >95 : 5 (E-selective) |
| 2-Phenylpropanal | Peterson | n-BuLi then KH | THF | -78 to RT | 87-90 | >95 : 5 (Z-selective) |
Table 3: Olefination of α,β-Unsaturated Aldehydes
| Aldehyde | Reagent/Method | Base | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| Cinnamaldehyde | Modified Still-Gennari (bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate) | NaH | THF | -20 | 90 | 91 : 9 |
Experimental Protocols
Detailed methodologies for the key olefination reactions are provided below.
Horner-Wadsworth-Emmons Reaction (Ando Method)
Reagents:
-
Ethyl diphenylphosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Deionized water
-
Ethyl acetate
-
2 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl diphenylphosphonoacetate (1.5 mmol) in dry THF (5 mL) at -78 °C under an inert atmosphere, add sodium hydride (1.6 mmol).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.0 mmol) to the reaction mixture at -78 °C and stir for 2 hours at the same temperature.[1]
-
Quench the reaction with deionized water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Still-Gennari Olefination
Reagents:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Aldehyde
-
Potassium tert-butoxide
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
2 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol) in dry THF (5 mL) dropwise.[2]
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature overnight.
-
Quench the reaction with water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).[2]
-
Wash the combined organic layers with 2 M HCl (aq, 10 mL), saturated NaHCO₃ (aq, 10 mL), and brine (10 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[2]
Julia-Kocienski Olefination
Reagents:
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Aldehyde
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise over 10 minutes.
-
Stir the resulting solution for 70 minutes.
-
Add the aldehyde (15.0 mmol) dropwise over 5 minutes and stir the mixture at -55 °C for 1 hour.
-
Remove the cooling bath and stir the mixture at ambient temperature overnight.
-
Add water (5 mL) and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water (3 x 50 mL) and brine (50 mL).
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Peterson Olefination
Reagents:
-
α-Silyl carbanion precursor (e.g., (trimethylsilyl)methyllithium)
-
Aldehyde or Ketone
-
Anhydrous diethyl ether
-
Methanol
-
p-Toluenesulfonic acid
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure (for acidic workup leading to E-alkene):
-
To a solution of the ketone (3.0 mmol) in diethyl ether (15 mL) under argon, add (trimethylsilyl)methyllithium (4.0 eq) at 25 °C and stir for 30 minutes.[3]
-
Add methanol (100 mL) followed by p-toluenesulfonic acid (10.0 eq) and stir for 2 hours.
-
Quench the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate.[3]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography.[3]
Visualization of Olefination Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the general workflows and key mechanistic features of the discussed olefination reactions.
Caption: General workflow of the Horner-Wadsworth-Emmons olefination.
Caption: Basis of stereoselectivity in HWE and its Z-selective variants.
Caption: Key steps in the Julia-Kocienski olefination.
Caption: Stereochemical control in the Peterson olefination.
References
A Comparative Guide to Isotopic Labeling Studies: Ethyl 2-(diphenoxyphosphoryl)acetate and Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of molecular transformations is paramount. Isotopic labeling offers an unparalleled window into reaction mechanisms and metabolic pathways. This guide provides an objective comparison of Ethyl 2-(diphenoxyphosphoryl)acetate, a Horner-Wadsworth-Emmons (HWE) reagent, with alternative methods for isotopic labeling in olefination reactions, supported by experimental data and detailed protocols.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized synthetic method for the stereoselective formation of alkenes from aldehydes or ketones. This compound and similar phosphonate esters are key reagents in this transformation. Isotopic labeling studies employing these reagents have been instrumental in elucidating the intricacies of the HWE reaction mechanism, particularly in investigating the reversibility of intermediates and identifying rate-determining steps.
Comparison of Isotopic Labeling Strategies in Olefination Reactions
The choice of reagent for isotopic labeling in olefination reactions depends on several factors, including the desired isotope, the position of the label, the required stereochemistry of the alkene product, and practical considerations such as the availability and cost of labeled starting materials. The two primary olefination methods amenable to isotopic labeling are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Reagent Type | Phosphonate esters (e.g., this compound) | Phosphonium ylides |
| Typical Isotopic Labels | ²H (Deuterium), ¹⁸O, ¹³C | ²H (Deuterium), ¹³C |
| Position of Label | α-carbon of the phosphonate, carbonyl oxygen of the aldehyde/ketone | α-carbon of the ylide, carbonyl carbon of the aldehyde/ketone |
| Stereoselectivity | Generally produces (E)-alkenes with high selectivity. Modifications (e.g., Still-Gennari, Ando) can provide (Z)-alkenes.[1][2] | Stereoselectivity is dependent on the ylide structure; stabilized ylides favor (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. |
| Byproduct | Water-soluble phosphate esters, easily removed by aqueous extraction.[3][4] | Triphenylphosphine oxide, often requires chromatography for removal.[5] |
| Reactivity | Phosphonate carbanions are generally more nucleophilic and can react with a wider range of aldehydes and ketones, including hindered ones.[4] | Reactivity varies with ylide stability. |
| Potential for Isotopic Scrambling | The reversibility of the initial addition step can potentially lead to isotopic scrambling, for example, of an ¹⁸O label on the carbonyl.[6] | Less prone to scrambling of carbonyl labels due to the irreversible formation of the oxaphosphetane intermediate under lithium-free conditions. |
Performance Data in Isotopic Labeling Studies
While specific quantitative data comparing this compound with other reagents in isotopic labeling studies is not extensively tabulated in the literature, the following table summarizes expected outcomes based on the known characteristics of the HWE and Wittig reactions.
| Parameter | HWE with this compound | Wittig Reaction with Triphenylphosphonium Ylides |
| Ease of ¹⁸O Labeling | Straightforward via ¹⁸O-labeled aldehydes/ketones. The reversibility of the initial step allows for mechanistic studies of this equilibrium.[6] | Possible, but the irreversible nature of oxaphosphetane formation under certain conditions may limit mechanistic insights into the initial addition. |
| Ease of ²H Labeling (α-position) | Achievable through deprotonation of the phosphonate ester followed by quenching with a deuterium source (e.g., D₂O).[6] | Achievable through the use of deuterated alkyl halides in the synthesis of the phosphonium salt. |
| Ease of ¹³C Labeling | Can be introduced through ¹³C-labeled haloacetates in the Arbuzov reaction to synthesize the phosphonate. | Can be introduced through ¹³C-labeled alkyl halides. |
| Typical Isotopic Enrichment | High enrichment is generally achievable, but potential for exchange with protic solvents under basic conditions should be considered for deuterium labels. | High enrichment is generally achievable. |
| Cost of Labeled Precursors | Varies depending on the isotope and its position. ¹⁸O-water is a common and relatively accessible source for carbonyl labeling. The cost of custom-synthesized labeled phosphonates can be significant.[7][8] | The cost of labeled alkyl halides can vary widely. |
Experimental Protocols
Protocol 1: ¹⁸O-Labeling Study of the HWE Reaction to Investigate Reversibility
This protocol is designed to determine if the initial nucleophilic addition of the phosphonate carbanion to the aldehyde is a reversible process.
Materials:
-
This compound
-
Base (e.g., Sodium Hydride, NaH)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
¹⁸O-labeled benzaldehyde (prepared by acid-catalyzed exchange with H₂¹⁸O)[6]
-
Unlabeled benzaldehyde
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous THF. Cool the suspension to 0 °C and add a solution of this compound in anhydrous THF dropwise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Cool the ylide solution to -78 °C. Add a pre-mixed solution of ¹⁸O-labeled benzaldehyde and an equimolar amount of unlabeled benzaldehyde in anhydrous THF.
-
Reaction Quenching: Allow the reaction to proceed for a specific time (e.g., 30 minutes) and then quench by the addition of saturated aqueous ammonium chloride.
-
Workup and Isolation: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Carefully separate the unreacted benzaldehyde from the alkene product using column chromatography. Analyze the recovered benzaldehyde by mass spectrometry to determine the presence and extent of ¹⁸O incorporation in the initially unlabeled benzaldehyde. The presence of ¹⁸O in the recovered unlabeled aldehyde would confirm the reversibility of the initial addition step.[6]
Protocol 2: α-Deuteration of this compound for Kinetic Isotope Effect Studies
This protocol describes the synthesis of an α-deuterated phosphonate ester to measure the kinetic isotope effect (KIE) of the deprotonation step.
Materials:
-
This compound
-
Strong base (e.g., n-Butyllithium, n-BuLi)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Deuterium source (e.g., Deuterium oxide, D₂O)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes.
-
Deuteration: Quench the resulting anion by the rapid addition of an excess of D₂O.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the α-deuterated phosphonate ester by column chromatography.
-
Isotopic Purity Analysis: Determine the isotopic purity of the product by ¹H NMR spectroscopy (disappearance of the α-proton signal) and mass spectrometry.
-
Kinetic Isotope Effect Measurement: Conduct parallel HWE reactions using the deuterated and non-deuterated phosphonate esters under identical conditions. Monitor the reaction rates to determine the kinetic isotope effect (kH/kD).[6]
Visualizing Reaction Pathways and Workflows
Conclusion
This compound is a valuable reagent for isotopic labeling studies of the Horner-Wadsworth-Emmons reaction. Its primary advantages lie in the high (E)-selectivity of the reaction and the ease of byproduct removal, which simplifies the isolation and analysis of labeled products. When choosing a labeling strategy, researchers must consider the specific goals of their study. For investigating the reversibility of the initial carbonyl addition, ¹⁸O-labeling in an HWE reaction is a powerful approach. For probing the deprotonation step, α-deuteration of the phosphonate ester is employed.
The Wittig reaction serves as a viable alternative, particularly when (Z)-alkenes are desired from non-stabilized ylides. However, the purification challenges associated with triphenylphosphine oxide can complicate the analysis of labeled products. Ultimately, the selection of the olefination reagent and the isotopic labeling strategy should be tailored to the specific mechanistic question or metabolic pathway under investigation, taking into account factors such as stereochemical requirements, ease of synthesis of labeled precursors, and the analytical techniques available for detection and quantification.
References
- 1. youtube.com [youtube.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sfb1573.kit.edu [sfb1573.kit.edu]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-(diphenoxyphosphoryl)acetate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for Ethyl 2-(diphenoxyphosphoryl)acetate, a member of the organophosphorus ester class of compounds. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not found. Therefore, the following disposal procedures are based on guidelines for structurally similar organophosphorus compounds, such as triphenyl phosphate. Always consult your institution's environmental health and safety (EHS) office for specific requirements and regulations in your area.
Immediate Safety and Handling of Waste
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the waste in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.
Chemical Incompatibility: Avoid mixing this compound waste with strong acids, bases, or oxidizing agents, as this could lead to hazardous reactions. Store waste in a designated, clearly labeled, and sealed container.
Disposal Procedures
Two primary methods are recommended for the disposal of organophosphorus ester waste: chemical treatment (hydrolysis) and high-temperature incineration. The preferred method will depend on the quantity of waste, available facilities, and local regulations.
Chemical Treatment: Alkaline Hydrolysis
Alkaline hydrolysis is a method to chemically degrade the organophosphorus ester into less toxic compounds. Organophosphorus esters are known to hydrolyze, and this process is accelerated under basic conditions. For instance, the hydrolysis half-life of triphenyl phosphate is significantly shorter at pH 9 (3 days) compared to neutral pH 7 (19 days)[1][2].
Experimental Protocol for Alkaline Hydrolysis (Based on general ester hydrolysis procedures):
-
Preparation: In a suitable reaction vessel within a fume hood, dilute the this compound waste with a compatible solvent if necessary to ensure it is in a liquid form that is easy to handle.
-
Addition of Base: Slowly and with stirring, add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the waste. The goal is to raise the pH of the solution to above 9.
-
Reaction: Allow the mixture to stir at room temperature for at least 24-48 hours. The reaction time may need to be adjusted based on the volume and concentration of the waste.
-
Neutralization: After the hydrolysis period, carefully neutralize the solution to a pH between 6 and 8 by adding a dilute acid, such as hydrochloric acid (HCl).
-
Disposal of Hydrolyzed Waste: The resulting neutralized solution should be disposed of as hazardous waste through your institution's EHS program. Do not pour the treated or untreated waste down the drain.
High-Temperature Incineration
Incineration is a highly effective method for the complete destruction of organic chemical waste. For organophosphorus pesticides, a common recommendation is incineration at a temperature of 1000°C with a retention time of 2 seconds to ensure greater than 99.99% destruction of the active ingredient[3].
This process should only be carried out by a licensed and approved hazardous waste disposal facility.
Procedure for Incineration:
-
Waste Collection: Collect the this compound waste in a designated, properly labeled, and sealed container.
-
Contact EHS: Arrange for a pickup of the hazardous waste with your institution's EHS office.
-
Transportation: The waste must be transported by a licensed hazardous waste hauler in compliance with all Department of Transportation (DOT) regulations. This includes proper shipping papers and placarding of the transport vehicle if required.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the disposal of organophosphorus compounds.
| Parameter | Value | Source |
| Incineration Temperature | 1000°C | [3] |
| Incineration Retention Time | 2 seconds | [3] |
| Hydrolysis pH | > 9 | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these guidelines, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory and a healthier environment. Always prioritize safety and consult with your institutional experts.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
